Technical Documentation Center

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate

Core Science & Biosynthesis

Foundational

Mechanism of Action and Application of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate in Modern Drug Design

Executive Summary The transition from planar, heavily aromatic chemical spaces to three-dimensional, sp³-rich architectures—often termed the "escape from flatland"—is a defining paradigm in modern medicinal chemistry. Me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, heavily aromatic chemical spaces to three-dimensional, sp³-rich architectures—often termed the "escape from flatland"—is a defining paradigm in modern medicinal chemistry. Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate (CAS: 2306264-27-5) is a highly specialized, bifunctional building block designed to facilitate this transition. Rather than acting as an active pharmaceutical ingredient (API) with a biological receptor target, its "mechanism of action" is fundamentally structural and physicochemical. It serves as a saturated bioisostere for meta-substituted benzenes.

This whitepaper provides an in-depth technical analysis of how incorporating this 1,4-disubstituted 2-oxabicyclo[2.1.1]hexane scaffold alters molecular properties, improves pharmacokinetic (PK) profiles, and outlines the self-validating experimental workflows required for its successful integration into drug discovery pipelines [1].

Structural Mechanism of Action: The Bioisosteric Rationale

In drug design, the structural mechanism of action of a scaffold dictates how it interacts with both biological targets and aqueous environments. Traditional meta-substituted benzenes are ubiquitous but suffer from severe liabilities: high lipophilicity (LogP), susceptibility to Cytochrome P450 (CYP450) oxidative metabolism, and strong π-π stacking that drives high crystal lattice energies and poor aqueous solubility.

The 2-oxabicyclo[2.1.1]hexane core addresses these liabilities through three causal mechanisms:

  • Exit Vector Mimicry: The 1- and 4-positions (bridgeheads) of the 2-oxabicyclo[2.1.1]hexane system provide exit vectors that closely mimic the ~120° angle and spatial distance of a meta-substituted benzene ring, ensuring the molecule maintains its binding affinity to the target receptor [1, 2].

  • Disruption of Planarity (High Fsp3​ ): By replacing flat sp² carbons with a 3D sp³-rich core, the molecule cannot easily pack into dense crystal lattices. This dramatically lowers the desolvation penalty, directly causing an increase in thermodynamic aqueous solubility.

  • The Polar Ether Oxygen: Unlike all-carbon bioisosteres (e.g., bicyclo[1.1.1]pentanes or BCPs), the embedded oxygen atom in the 2-oxabicyclo[2.1.1]hexane core acts as a hydrogen-bond acceptor. This introduces a localized dipole moment that lowers the overall LogD, reduces non-specific plasma protein binding, and mitigates hERG channel toxicity [3].

MoA_ScaffoldHopping A meta-Substituted Benzene • Flat (Fsp3 = 0) • High Lipophilicity • CYP450 Labile B Bioisosteric Replacement (Scaffold Hopping) A->B C 1,4-2-oxabicyclo[2.1.1]hexane • 3D Structure (High Fsp3) • Polar Ether Oxygen • Strained sp3 Core B->C D Increased Aqueous Solubility (Lower Crystal Lattice Energy) C->D E Enhanced Metabolic Stability (Resistance to Epoxidation) C->E F Optimized Permeability (Lower LogD, Reduced PPB) C->F

Logical flow of bioisosteric replacement driving pharmacokinetic optimization.

Quantitative Data: Physicochemical Profiling

To justify the synthetic effort of scaffold hopping, we must look at the quantitative improvements. The table below summarizes the comparative physicochemical shifts observed when replacing a standard meta-phenyl ring with the 1,4-disubstituted 2-oxabicyclo[2.1.1]hexane core [1, 2].

Physicochemical Propertymeta-Substituted BenzeneBicyclo[1.1.1]pentane (All-Carbon)1,4-2-Oxabicyclo[2.1.1]hexane
Fraction sp³ ( Fsp3​ ) 0.001.001.00
Exit Vector Angle ( θ ) ~120°~180° (para mimic)~120° (meta mimic)
Relative LogD (pH 7.4) Baseline (e.g., 3.5)+0.2 to +0.5-0.8 to -1.2
Aqueous Solubility Low (< 10 µg/mL)Moderate (~50 µg/mL)High (> 200 µg/mL)
CYP450 Vulnerability High (Epoxidation)LowLow (Oxidation resistant)

Experimental Methodologies & Protocols

As a Senior Application Scientist, I mandate that all synthetic and analytical protocols be designed as self-validating systems . This means incorporating internal controls and mass-balance checks to prevent false positives during late-stage drug development.

Protocol 1: Bifunctional Derivatization Workflow

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate is designed for sequential N- to C-terminal functionalization.

Step 1: N-Acylation (Amide Bond Formation)

  • Reagents: Target carboxylic acid ( R1​ -COOH), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Causality: The 4-amino group is situated at a sterically hindered bridgehead position. Standard coupling agents (like EDC/HOBt) often fail or require extended heating, which can degrade the starting material. HATU is an aggressive uronium-based coupling agent that forces the reaction to completion at room temperature.

  • Validation: Monitor via LC-MS. The reaction is considered complete when the [M+H]+ peak of the starting material (m/z 158.1 for the free base) is fully consumed.

Step 2: Ester Saponification

  • Reagents: LiOH·H₂O (2.0 eq), THF/MeOH/H₂O (3:1:1 v/v/v).

  • Causality: The 1-methyl ester is highly shielded by the bicyclic framework. A mixed solvent system is critical: THF/MeOH dissolves the organic intermediate, while water solvates the hydroxide nucleophile.

  • Validation: TLC and LC-MS. Acidify the aqueous layer to pH 3 with 1M HCl to precipitate the free carboxylic acid.

Step 3: C-Terminal Derivatization

  • Reagents: Target amine ( R2​ -NH₂), T3P (Propylphosphonic anhydride, 50% in EtOAc, 1.5 eq), Et₃N (3.0 eq), EtOAc.

  • Causality: T3P is chosen for the final coupling because its byproducts are entirely water-soluble. This allows for a clean, self-validating aqueous workup without requiring harsh chromatography, preserving the integrity of the final API.

ExpWorkflow Step1 1. N-Acylation Reagents: R1-COOH, HATU, DIPEA Target: 4-Amino group Val1 Validation: LC-MS Confirm [M+H]+ of Amide Step1->Val1 Step2 2. Ester Saponification Reagents: LiOH, THF/MeOH/H2O Target: 1-Methyl ester Step1->Step2 Val2 Validation: pH adjustment Precipitate Free Acid Step2->Val2 Step3 3. C-Terminal Derivatization Reagents: R2-NH2, T3P, Et3N Target: 1-Carboxylic acid Step2->Step3 Val3 Validation: NMR & HRMS Confirm Final Structure Step3->Val3 Final Target Drug Candidate Step3->Final

Step-by-step synthetic workflow for bifunctional scaffold derivatization.

Protocol 2: Caco-2 Permeability and Efflux Validation

Once the bioisostere is synthesized, we must prove that the addition of the polar ether oxygen did not compromise membrane permeability.

  • Preparation: Seed Caco-2 cells on transwell polycarbonate filters. Culture for 21 days to form a polarized monolayer.

    • Self-Validation: Assess monolayer integrity using Lucifer Yellow. An apparent permeability ( Papp​ ) < 1×10−6 cm/s confirms an intact barrier.

  • Dosing: Apply the target compound (10 µM in HBSS buffer, 1% DMSO) to the apical (A) side for A-to-B transport, and basolateral (B) side for B-to-A transport.

  • Incubation: Incubate at 37°C for 120 minutes.

  • Mass Balance Check (Critical): Calculate total mass recovery from both compartments. A recovery of <50% indicates non-specific binding to the plastic or intracellular trapping, which invalidates the Papp​ calculation [2]. The assay is only valid if mass recovery is >80%.

  • Analysis: Quantify via LC-MS/MS. Calculate the Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ). An ER < 2.0 confirms the new scaffold has not introduced a P-glycoprotein (P-gp) efflux liability.

Conclusion

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate is a transformative tool for medicinal chemists facing PK/PD bottlenecks. By utilizing its 1,4-disubstituted geometry, researchers can precisely mimic meta-substituted benzenes while leveraging the sp³-rich, oxygen-containing core to drastically improve aqueous solubility and metabolic stability. When integrated using rigorous, self-validating synthetic and analytical workflows, this scaffold significantly increases the probability of clinical success for novel drug candidates.

References

  • Levterov, V. V., Panasiuk, Y., Shablykin, O., et al. "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 2024, 63(19), e202319831. URL: [Link]

  • Denisenko, A., et al. "Access to 2-Oxabicyclo[2.1.1]hexanes and Their Use in Scaffold Hopping." Organic Letters, 2024, 26(42), 9179–9184. URL: [Link]

Exploratory

Toxicity and safety data for Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate

An In-depth Technical Guide to the Preclinical Safety and Toxicity Assessment of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Preamble: Navigating the Unknowns of a Novel Chemical Entity Methyl 4-amino-2-oxabic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Preclinical Safety and Toxicity Assessment of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate

Preamble: Navigating the Unknowns of a Novel Chemical Entity

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate represents a class of constrained amino acid analogues that are of increasing interest in medicinal chemistry. These rigid bicyclic structures offer the potential to enforce specific pharmacophoric conformations, potentially leading to enhanced potency, selectivity, and improved metabolic stability compared to more flexible aliphatic or cyclic counterparts. However, the very novelty that makes this molecule and its analogues intriguing also presents a significant challenge: a complete absence of public-domain toxicity and safety data.

This guide, therefore, deviates from a simple data summary. Instead, it provides a comprehensive, field-proven strategic framework for the methodical and rigorous evaluation of the safety and toxicity profile of a novel chemical entity (NCE) like Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate. We will proceed from initial computational assessments through a cascade of in vitro assays and culminate in the design principles for pivotal in vivo studies. This document is structured to provide not just the "what" but the "why"—the scientific rationale that underpins each experimental choice and a self-validating system for risk assessment.

Part 1: Foundational Assessment - In Silico and Physicochemical Profiling

Before committing to resource-intensive biological assays, a foundational understanding of the molecule's intrinsic properties and potential liabilities is paramount. This initial phase serves as a critical filter, identifying potential red flags that could terminate development early.

Computational Toxicology (In Silico Screening)

The first step is to leverage well-validated computational models to predict potential toxicities based on the molecule's chemical structure. These algorithms compare structural fragments of the test article against vast databases of compounds with known toxicological profiles.

  • Mutagenicity Prediction: Tools like the Sarah Nexus or Derek Nexus platforms (Lhasa Limited) are used to identify structural alerts for bacterial mutagenicity. This is a critical screen, as a positive finding for mutagenicity is often a significant barrier to further development.

  • Carcinogenicity Prediction: Similar systems can predict potential carcinogenicity based on structural analogy to known carcinogens.

  • hERG Inhibition Prediction: Early prediction of potential cardiac toxicity via blockade of the hERG potassium channel is essential. Computational models can provide an initial estimate of this risk.

Physicochemical Characterization

The molecule's fundamental physical and chemical properties dictate its behavior in biological systems and are essential for designing and interpreting subsequent assays.

  • Solubility: Aqueous solubility is determined at various pH levels (e.g., pH 2.0, 6.5, 7.4) to mimic conditions in the gastrointestinal tract and bloodstream. Poor solubility can compromise assay results and complicate formulation for in vivo studies.

  • Stability: The compound's stability is assessed in relevant biological matrices, such as plasma and liver microsomes (for metabolic stability). This provides insights into its likely half-life and potential for generating reactive metabolites.

  • Lipophilicity (LogP/LogD): This parameter influences a molecule's ability to cross cell membranes and its potential for non-specific binding.

The workflow for this initial foundational assessment is a logical progression designed to identify liabilities at the lowest cost and resource expenditure.

G cluster_0 Phase 1: Foundational Assessment A Test Article: Methyl 4-amino-2-oxabicyclo [2.1.1]hexane-1-carboxylate B In Silico Toxicity Prediction (e.g., Derek, Sarah) A->B C Physicochemical Profiling (Solubility, Stability, LogD) A->C D Initial Liability Assessment B->D C->D E Proceed to In Vitro? D->E F Initiate In Vitro Toxicology Cascade E->F Yes G Terminate or Redesign E->G No (Red Flag)

Caption: Foundational Assessment Workflow for a Novel Chemical Entity.

Part 2: The In Vitro Toxicology Cascade - A Multi-Endpoint Approach

Assuming the compound shows an acceptable profile in the foundational assessment, the next stage involves a battery of in vitro assays. This cascade is designed to assess key toxicological endpoints, including cytotoxicity, genotoxicity, and specific organ liability, primarily cardiovascular risk.

General Cytotoxicity Assessment

The objective is to determine the concentration at which the compound causes general cell death. This is typically performed in multiple cell lines to identify potential cell-type-specific effects.

  • Recommended Cell Lines:

    • HepG2 (Human Hepatocellular Carcinoma): A standard model for assessing potential hepatotoxicity.

    • HEK293 (Human Embryonic Kidney): Used to assess general cytotoxicity and potential nephrotoxicity.

  • Key Endpoints:

    • Metabolic Activity (e.g., MTT or MTS assay): Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.

    • Cell Membrane Integrity (e.g., LDH release assay): Measures the release of lactate dehydrogenase from cells with damaged plasma membranes.

  • Cell Plating: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment

Genotoxicity assays are critical for assessing the potential of a compound to damage DNA, which can lead to mutations and cancer. Regulatory agencies mandate a standard battery of tests.

  • Bacterial Reverse Mutation Assay (Ames Test): This is a screening test for point mutations. It uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine operon. A positive result indicates the compound is a mutagen. This test should be conducted with and without metabolic activation (S9 fraction).

  • In Vitro Micronucleus Assay: This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss/gain). It is typically performed in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes).

  • In Vitro Chromosomal Aberration Assay: As an alternative or supplement to the micronucleus assay, this test visually examines chromosomes for structural damage in metaphase cells.

Cardiovascular Safety Pharmacology - hERG Assay

Unintended blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a leading cause of drug-induced cardiac arrhythmias (Torsades de Pointes). Therefore, assessing a compound's activity at this channel is a critical safety checkpoint required by regulatory bodies like the FDA.

  • Methodology: The gold standard is the manual patch-clamp electrophysiology assay performed on cells stably expressing the hERG channel (e.g., HEK293 cells). This provides a direct measure of channel inhibition and allows for the determination of an IC₅₀ value.

The data from this in vitro cascade are summarized to build a comprehensive liability profile.

Assay Purpose Typical System Key Endpoint / Acceptance Criteria Regulatory Guideline
Cytotoxicity Assess general cell killing potentialHepG2, HEK293 CellsIC₅₀ value. A large window (>30x) between the therapeutic target IC₅₀ and cytotoxicity IC₅₀ is desired.N/A (Internal Decision)
Ames Test Detect gene mutationsS. typhimurium, E. coliNegative result (no significant increase in revertant colonies)OECD 471
Micronucleus Test Detect chromosomal damageMammalian cells (e.g., TK6)Negative result (no significant increase in micronuclei frequency)OECD 487
hERG Assay Assess risk of cardiac arrhythmiahERG-expressing cell lineIC₅₀ value. An IC₅₀ > 30 µM is often considered low risk, but this must be contextualized with expected therapeutic plasma concentrations.ICH S7B

Part 3: In Vivo Safety and Toxicokinetic Studies

Compounds that demonstrate a clean profile in vitro can be advanced to in vivo studies. The primary goals are to understand the compound's behavior in a whole organism and to identify potential target organs for toxicity at exposures exceeding the anticipated therapeutic level.

Pharmacokinetics and Toxicokinetics (PK/TK)

It is impossible to interpret toxicology findings without understanding the exposure levels of the compound in the body.

  • Pharmacokinetics (PK): A single-dose study in a rodent species (e.g., rat) is performed to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve/total exposure), and half-life.

  • Toxicokinetics (TK): This involves measuring exposure levels at the doses used in the toxicology studies themselves. This data is crucial to confirm that toxic effects (or lack thereof) are correlated with systemic exposure to the compound.

Acute and Repeat-Dose Toxicity Studies

These studies are the cornerstone of preclinical safety assessment and are required by regulatory agencies before a drug can be tested in humans.

  • Maximum Tolerated Dose (MTD) Study: A short-term, dose-escalation study in one rodent species to identify the highest dose that can be administered without causing life-threatening toxicity. This informs dose selection for longer studies.

  • Repeat-Dose Toxicity Study: These studies are typically conducted for 28 or 90 days in two species: one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate). A range of doses is administered daily, and a comprehensive set of endpoints are evaluated, including:

    • Clinical Observations: Daily monitoring of animal health.

    • Body Weight and Food Consumption.

    • Clinical Pathology: Hematology and clinical chemistry analysis of blood samples.

    • Gross Pathology and Histopathology: Detailed microscopic examination of all major organs and tissues by a veterinary pathologist to identify any treatment-related changes.

The overall workflow from in vitro to in vivo assessment is a decision-driven process.

G cluster_1 Phase 2: In Vitro & In Vivo Assessment cluster_2 Decision Point A Clean In Vitro Profile (Cytotox, Geno, hERG) B Rodent PK/TK Study A->B H Unacceptable In Vitro Finding (e.g., Ames Positive) C Maximum Tolerated Dose (MTD) Study B->C D Dose Range Finding C->D E Pivotal Repeat-Dose Tox Studies (e.g., 28-Day in Rat & Dog) D->E Define Doses F Comprehensive Safety Profile (Clinical Path, Histopath) E->F G Risk Assessment for Human Trials F->G I Terminate or Redesign H->I

Caption: Integrated Safety Assessment Workflow from In Vitro to In Vivo.

Part 4: Synthesis and Risk Assessment

The culmination of this comprehensive evaluation is the synthesis of all data into a preliminary risk assessment. This involves integrating the in vitro findings with the in vivo results. For example, if a low-level cytotoxic effect was seen in HepG2 cells, the histopathology data from the liver in the repeat-dose toxicity studies would be critically examined. The relationship between the exposure levels at which no adverse effects were observed (the No Observed Adverse Effect Level, or NOAEL) and the anticipated therapeutic exposure in humans is a key metric used to calculate the safety margin.

This integrated dataset forms the core of the Investigational New Drug (IND) application submitted to regulatory authorities, enabling the transition to clinical development. For a novel entity like Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate, this rigorous, systematic approach is not merely a suggestion; it is the only responsible path forward to characterize its potential as a therapeutic agent.

References

  • ICH M3(R2) Guideline: Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. International Council for Harmonisation. [Link]

  • OECD Test Guideline No. 471: Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development. [Link]

  • OECD Test Guideline No. 487: In Vitro Mammalian Cell Micronucleus Test. Organisation for Economic Co-operation and Development. [Link]

  • ICH S7B Guideline: The Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. International Council for Harmonisation. [Link]

Foundational

Structural Profiling and Mass Spectrometric Characterization of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate

Executive Summary Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate (CAS: 2306264-27-5) is a highly specialized, conformationally restricted bicyclic building block utilized in advanced drug design[1]. As the pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate (CAS: 2306264-27-5) is a highly specialized, conformationally restricted bicyclic building block utilized in advanced drug design[1]. As the pharmaceutical industry increasingly moves away from planar aromatic rings—a paradigm shift often termed "escaping Flatland"—saturated bicyclic systems have emerged as critical structural motifs. This technical guide provides an in-depth analysis of the 2-oxabicyclo[2.1.1]hexane scaffold, detailing its exact mass, molecular weight, and the rigorous analytical workflows required for its characterization in medicinal chemistry pipelines.

The Bioisosteric Paradigm: Escaping Flatland

Historically, drug discovery has relied heavily on ortho- and meta-substituted benzenes. However, these "flat" aromatic systems often suffer from poor aqueous solubility and metabolic liabilities. The introduction of saturated bioisosteres, such as bicyclo[1.1.1]pentane (BCP), marked a significant advancement in improving physicochemical properties without losing structural integrity.

The 2-oxabicyclo[2.1.1]hexane core represents the next evolution in this space. By incorporating an oxygen heteroatom into the strained bicyclic framework, this scaffold significantly lowers lipophilicity (LogP) and enhances aqueous solubility while maintaining the precise geometric exit vectors of an ortho- or meta-substituted benzene ring (2[2]).

BioisostereLogic A Traditional Scaffolds (e.g., ortho/meta-Benzenes) B Metabolic Liabilities & 'Flatland' Limitations A->B Drives need for C Saturated Bicyclic Systems (Bicyclo[1.1.1]pentane) B->C Bioisosteric replacement D Heteroatom Incorporation (2-oxabicyclo[2.1.1]hexane) C->D Improves aqueous solubility E Methyl 4-amino-2-oxabicyclo [2.1.1]hexane-1-carboxylate D->E Bifunctional exit vectors

Logical progression from traditional flat aromatics to the 3D 2-oxabicyclo[2.1.1]hexane scaffold.

Physicochemical Profiling & Exact Mass Specifications

Accurate mass determination is the cornerstone of validating synthetic building blocks. Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate possesses both an aliphatic primary amine and a methyl ester, yielding the chemical formula C7H11NO3 .

The distinction between molecular weight (calculated using standard atomic weights representing isotopic abundance) and exact mass (calculated using the mass of the most abundant monoisotope) is critical for High-Resolution Mass Spectrometry (HRMS) targeting (3[3]).

PropertyValueComputational Basis
Chemical Name Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylateIUPAC Nomenclature
CAS Registry Number 2306264-27-5Vendor Specifications[1],
Molecular Formula C7H11NO3Derived from core structure + substituents
Molecular Weight 157.169 g/mol C(12.011) + H(1.008) + N(14.007) + O(15.999)
Monoisotopic Exact Mass 157.0739 DaC(12.0000) + H(1.0078) + N(14.0031) + O(15.9949)
Expected [M+H]+ (ESI+) 158.0812 m/zAddition of proton (1.0073 Da)
Expected [M+Na]+ (ESI+) 180.0631 m/zAddition of sodium cation (22.9898 Da)

Analytical Workflow: HRMS Verification Protocol

To verify the structural integrity and exact mass of this compound, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required. The following methodology explains the physicochemical causality behind each operational parameter.

HRMSWorkflow S1 Sample Prep (1 µg/mL, 50:50 MeOH:H2O) S2 UHPLC Separation (C18 Column, 0.1% FA) S1->S2 S3 ESI+ Ionization [M+H]+ Generation S2->S3 S4 TOF Mass Analysis (Resolution > 30,000) S3->S4 S5 Data Processing Exact Mass: 157.0739 Da S4->S5

Step-by-step LC-HRMS analytical workflow for exact mass verification.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve the analyte to a final concentration of 1 µg/mL in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water.

    • Causality: The highly polar nature of the amine and ester groups ensures excellent solubility in aqueous-organic mixtures. A 50:50 ratio matches the dielectric constant needed to prevent sample precipitation upon injection into the initial mobile phase, ensuring a sharp, Gaussian chromatographic peak.

  • Chromatographic Separation (UHPLC):

    • Action: Utilize a sub-2 µm C18 reverse-phase column. Set Mobile Phase A to Water + 0.1% Formic Acid (FA) and Mobile Phase B to Acetonitrile + 0.1% FA. Run a gradient from 5% B to 95% B over 5 minutes.

    • Causality: The C18 stationary phase provides retention for the carbon skeleton. Formic acid is critical; it acts as an ion-pairing agent to minimize peak tailing for the basic primary amine and lowers the pH to ensure the amine remains fully protonated in solution—a strict prerequisite for subsequent ionization.

  • Electrospray Ionization (ESI+):

    • Action: Operate the source in positive ion mode (ESI+) with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

    • Causality: The primary amine at the C4 position is highly basic. In the acidic environment provided by the formic acid, it readily accepts a proton to form the [M+H]+ cation. Positive ion mode is therefore vastly superior to negative ion mode for this specific scaffold.

  • Time-of-Flight (TOF) Mass Analysis:

    • Action: Acquire data using a TOF or Orbitrap mass analyzer configured for a resolving power of at least 30,000 (FWHM). Utilize an internal lock-mass calibrant (e.g., Leucine Enkephalin).

    • Causality: High resolution is mandatory to distinguish the target exact mass (157.0739 Da) from isobaric background interferences. The internal lock-mass corrects for instrument drift in real-time, ensuring mass accuracy within < 2 ppm, thereby rendering the measurement a self-validating system.

Synthetic Utility and Structural Causality

The value of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate lies in its orthogonal reactivity. The C1 and C4 positions act as highly controlled, rigid exit vectors (4[4]).

  • The 4-Amino Group: Acts as a nucleophile for amide coupling reactions, allowing the attachment of various pharmacophores.

  • The 1-Carboxylate (Methyl Ester): Serves as a protected acid. Post-coupling of the amine, the ester can be selectively saponified (hydrolyzed) to a free carboxylic acid, which can then undergo a second amide coupling or decarboxylative cross-coupling (5[5]).

This bifunctional nature allows medicinal chemists to insert the 2-oxabicyclo[2.1.1]hexane core linearly into complex drug molecules, directly replacing ortho- or meta-phenyl rings without disrupting the overall molecular vector geometry.

Conclusion

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate is a transformative building block in modern drug design. By providing a 3D, heteroatom-containing alternative to flat aromatic rings, it solves critical issues of solubility and metabolic clearance. Rigorous characterization of its exact mass (157.0739 Da) via standardized HRMS protocols ensures the integrity of downstream synthetic applications, empowering researchers to push the boundaries of bioisosteric scaffold hopping.

References

  • Cymit Quimica. "Methyl 4-amino-2-oxabicyclo[2.1.
  • Sigma-Aldrich. "methyl 4-amino-2-oxabicyclo[2.1.
  • Molport. "4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid".
  • PubChemLite. "4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid".
  • Organic Letters (ACS). "Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping".
  • Angewandte Chemie (via ResearchGate). "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes".
  • Nature Chemistry (via ResearchGate). "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring".

Sources

Exploratory

The Rising Star in Scaffolding: A Technical Guide to Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate and its Applications

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. The demand for molecules with improved physicochemical properties, e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. The demand for molecules with improved physicochemical properties, enhanced target specificity, and novel intellectual property has ignited interest in three-dimensional, saturated bicyclic systems. Among these, the 2-oxabicyclo[2.1.1]hexane framework has emerged as a particularly promising motif. This in-depth guide provides a comprehensive overview of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate, a unique and conformationally restricted amino acid analog, for researchers, scientists, and drug development professionals. We will delve into the synthesis of the core scaffold, the unique properties it imparts, and its potential applications in shaping the next generation of pharmaceuticals.

The Allure of the Constrained Scaffold: Why 2-Oxabicyclo[2.1.1]hexane?

The 2-oxabicyclo[2.1.1]hexane scaffold is a saturated bioisostere of ortho- and meta-substituted benzene rings.[1][2] This structural mimicry allows for the replacement of flat, often metabolically labile aromatic rings with a rigid, three-dimensional structure, leading to several advantageous modifications in molecular properties.[3][4]

Physicochemical Advantages

The introduction of the 2-oxabicyclo[2.1.1]hexane core can significantly improve the aqueous solubility and reduce the lipophilicity of a compound, two critical parameters in drug design that influence a candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

PropertyBenzene Ring2-Oxabicyclo[2.1.1]hexane
GeometryPlanarThree-dimensional, rigid
Lipophilicity (clogP)HigherLower
Aqueous SolubilityLowerHigher
Metabolic StabilityOften susceptible to oxidationGenerally more stable

A comparative summary of the general physicochemical properties of a benzene ring versus the 2-oxabicyclo[2.1.1]hexane scaffold.

Synthesis of the 2-Oxabicyclo[2.1.1]hexane Core

A practical and general approach to the synthesis of 2-oxabicyclo[2.1.1]hexane derivatives involves an iodocyclization reaction.[1] This method allows for the construction of the bicyclic system with multiple exit vectors for further functionalization.

General Synthetic Protocol: Iodocyclization Approach
  • Starting Material: A suitably substituted cyclobutene precursor.

  • Reagent: Iodine and a base (e.g., sodium bicarbonate).

  • Solvent: A suitable organic solvent (e.g., dichloromethane).

  • Procedure: The cyclobutene is dissolved in the solvent, and the base is added, followed by the portion-wise addition of iodine at room temperature. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is quenched with a solution of sodium thiosulfate, and the organic layer is separated, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the 2-oxabicyclo[2.1.1]hexane core.

start Substituted Cyclobutene reagents Iodine, Base start->reagents Iodocyclization product 2-Oxabicyclo[2.1.1]hexane Core reagents->product

Caption: General synthetic scheme for the 2-oxabicyclo[2.1.1]hexane core via iodocyclization.

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate: A Novel Constrained Amino Acid

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate is a fascinating building block that combines the advantageous properties of the 2-oxabicyclo[2.1.1]hexane scaffold with the functionality of an amino acid. Its rigid bicyclic structure severely restricts the conformational freedom of the amino and carboxylate groups, making it an excellent tool for introducing conformational constraints into peptides and small molecules.

cluster_0 Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Core Rigid Bicyclic Core (2-Oxabicyclo[2.1.1]hexane) Amino Amino Group (for peptide coupling) Core->Amino Constrained Orientation Carboxylate Carboxylate Group (for peptide coupling) Core->Carboxylate Fixed Vector

Caption: Key structural features of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate.

Applications in Drug Discovery

The unique structural features of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate open up a wide range of potential applications in medicinal chemistry.

Constrained Peptidomimetics

The incorporation of this novel amino acid into peptides can enforce specific conformations, which can lead to enhanced binding affinity and selectivity for biological targets.[5] The rigid scaffold can also protect the peptide backbone from proteolytic degradation, thereby improving its metabolic stability.

Probing Ligand-Receptor Interactions

Due to its fixed conformation, this amino acid analog can be used as a molecular probe to understand the specific spatial requirements for ligand binding to a receptor. By systematically replacing native amino acids with this constrained analog, researchers can map the bioactive conformation of a peptide ligand.

Novel Scaffolds for Small Molecules

As a bioisostere for substituted benzene rings, this building block can be used to synthesize novel small molecule drug candidates with improved ADME properties.[2][3] The presence of the amino and carboxylate groups provides convenient handles for further chemical modifications and the exploration of structure-activity relationships (SAR).

Experimental Protocols

While specific literature on the synthesis of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate is not yet widely available, a plausible synthetic route can be proposed based on established methodologies for the core scaffold and functional group interconversions.

Proposed Synthesis of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate

This proposed synthesis is based on the iodocyclization of a suitably functionalized cyclobutene precursor, followed by functional group manipulation.

  • Synthesis of the Precursor: A multi-step synthesis to obtain a cyclobutene with the necessary ester and a protected amino-precursor group.

  • Iodocyclization: As described in the general protocol above, to form the 2-oxabicyclo[2.1.1]hexane core.

  • Functional Group Interconversion:

    • Reduction of a precursor functional group (e.g., an azide or a nitro group) to the primary amine.

    • Protection of the amine with a suitable protecting group (e.g., Boc).

  • Esterification: Conversion of the carboxylic acid to the methyl ester using methanol under acidic conditions.

  • Deprotection: Removal of the amine protecting group to yield the final product.

General Protocol for Incorporation into Peptides via SPPS

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate, with its amine group protected (e.g., with Fmoc), can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.

  • Resin Preparation: Start with a suitable resin for the desired C-terminal.

  • Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid.

  • Coupling: Activate the carboxylate group of the Fmoc-protected Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate with a coupling agent (e.g., HBTU, HATU) and couple it to the free amine on the resin.

  • Capping: Cap any unreacted amines.

  • Iteration: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate represents a novel and valuable building block for modern drug discovery. Its unique combination of a conformationally rigid, three-dimensional scaffold with the functionality of an amino acid provides a powerful tool for medicinal chemists to design next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. As research in this area continues to expand, we can expect to see this and similar bicyclic amino acid analogs play an increasingly important role in the development of new medicines.

Sources

Foundational

3D Conformational Analysis of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate: A Technical Guide

Executive Summary The pharmaceutical industry’s transition from planar aromatic rings to C(sp³)-rich scaffolds—often termed the "escape from flatland"—has revolutionized drug design by improving solubility, reducing lipo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry’s transition from planar aromatic rings to C(sp³)-rich scaffolds—often termed the "escape from flatland"—has revolutionized drug design by improving solubility, reducing lipophilicity (LogP), and increasing target specificity. While bicyclo[1.1.1]pentanes (BCPs) have become the gold standard for para-phenyl bioisosterism, emulating the vector trajectories of meta- and ortho-substituted benzenes requires more architecturally complex systems.

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate (CAS: 2580210-30-4 for the TFA salt) is a highly specialized, conformationally restricted scaffold. By incorporating an ether oxygen into the bicyclic framework, this 1,4-disubstituted 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) acts as an advanced bioisostere for meta-substituted anilines (e.g., methyl 3-aminobenzoate)[1]. This whitepaper provides a comprehensive 3D conformational analysis of this molecule, detailing the geometric profiling of its core, the rotational dynamics of its exocyclic vectors, and the self-validating experimental workflows required to characterize it.

Bioisosteric Rationale & Core Geometry

The primary causality behind selecting the 2-oxa-BCH core over a standard bicyclo[2.1.1]hexane (BCH) or BCP is the strategic reduction of lipophilicity. The insertion of the highly polar oxygen atom at the 2-position significantly lowers the LogD of the molecule while maintaining the rigid structural integrity required to project the C1-carboxylate and C4-amino groups at a specific angle.

BioisostereLogic A Meta-Substituted Benzene (Planar, High LogP) B Bicyclo[1.1.1]pentane (BCP) (Para-mimic, Moderate LogP) A->B Escape Flatland C Bicyclo[2.1.1]hexane (BCH) (Ortho/Meta-mimic, High LogP) A->C Escape Flatland D 2-Oxabicyclo[2.1.1]hexane (Meta-mimic, Low LogP, High Fsp3) B->D Oxygen Insertion (Reduce Lipophilicity) C->D Oxygen Insertion (Reduce Lipophilicity) E Methyl 4-amino-2-oxa-BCH-1-carboxylate (Target Scaffold) D->E Functionalization (C1-Ester, C4-Amino)

Figure 1: Bioisosteric rationale for replacing planar anilines with 2-oxa-BCH scaffolds.

Because the [2.1.1] bicyclic framework is heavily puckered and locked, the internal degrees of freedom are virtually zero. The exit vector angle ( γ ) between the C1 and C4 substituents in the 2-oxa-BCH system is approximately 125°–130°, which closely mimics the ~120° angle of meta-substituted benzenes, unlike the 180° trajectory of BCPs[2]. Furthermore, the out-of-plane dihedral angle ( θ ) approaches 80°, granting the molecule profound 3D character compared to flat arenes[3].

Table 1: Comparative Vector Analysis of Bioisosteric Scaffolds
ParameterMethyl 3-aminobenzoate (m-Phenyl)1,4-Disubstituted 2-Oxa-BCH1,3-Disubstituted BCP (p-Phenyl)
Exit Vector Angle ( γ ) ~120°125° - 130°180°
Inter-substituent Distance ( d ) ~5.0 Å~4.8 Å~1.85 Å (Core C-C)
Out-of-Plane Dihedral ( θ ) 0° (Planar)~80° (3D Rich)~58°
Lipophilicity Contribution HighLow (Polar ether)Moderate

3D Conformational Dynamics of Exocyclic Moieties

Since the core is rigid, the 3D conformational ensemble of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate is entirely dictated by the exocyclic rotamers.

A. C1-Carboxylate Rotational Space

The methyl ester at the C1 bridgehead is adjacent to the O2 ether oxygen and the C5/C6 methylene bridges. The rotation around the C1–C(carbonyl) bond is not free; it is governed by a distinct potential energy surface (PES).

  • Steric & Dipolar Causality: The lowest energy conformer minimizes the parallel alignment of the carbonyl oxygen dipole and the O2 bridge dipole. Consequently, the carbonyl group strongly prefers an anti-periplanar orientation relative to the O2 atom.

  • Rotational Barrier: Due to the steric bulk of the C5/C6 methylenes, the transition state for ester rotation requires overcoming a significant energy barrier (~7-9 kcal/mol), restricting the ester to two primary low-energy wells.

B. C4-Amino Group Dynamics

The C4 position is a bridgehead carbon flanked by three methylene groups (C3, C5, C6).

  • Pyramidal Inversion: The primary dynamic process is the rapid pyramidal inversion of the nitrogen atom.

  • Hydrogen Bond Directionality: The rotation of the C4–N bond dictates the directionality of hydrogen bond donation. Because the C3 bridge contains the adjacent O2 ether, the amino protons experience slight desolvation and distinct electrostatic environments depending on whether they point toward the oxygen-containing bridge or the carbon-only bridges.

Experimental & Computational Workflow for Conformational Profiling

To accurately map the 3D space of this molecule, researchers must employ a self-validating loop combining solution-state NMR, solid-state X-ray crystallography, and in silico Density Functional Theory (DFT).

ConformationalWorkflow Step1 1. Sample Preparation (TFA Salt Isolation) Step2 2. X-ray Crystallography (Solid-State Conformation) Step1->Step2 Step3 3. Solution-State NMR (NOESY/ROESY Dynamics) Step1->Step3 Step4 4. in silico DFT Modeling (Rotational Energy Barriers) Step2->Step4 Step3->Step4 Step5 5. Vector Validation (Compare Theoretical vs. Exp. NOE) Step4->Step5 Step5->Step3 Iterative Refinement

Figure 2: Self-validating multi-modal workflow for the 3D conformational profiling of 2-oxa-BCH derivatives.

Step-by-Step Methodology

Step 1: Sample Preparation & Environmental Control

  • Action: Dissolve the Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate TFA salt in a non-exchanging, polar aprotic solvent (e.g., DMSO- d6​ ) to preserve the visibility of the C4-NH 3+​ protons.

  • Causality: Protic solvents (like D 2​ O) will rapidly exchange the amine protons, eliminating the ability to measure critical NOE contacts between the amine and the bicyclic core.

Step 2: 2D NOESY/ROESY NMR Acquisition

  • Action: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms. Map the cross-peaks between the C1-methoxy protons (-OCH 3​ ) and the C5/C6 bridge protons, as well as the C4-amine protons and the C3/C5/C6 protons.

  • Causality: The rigid bicyclic core provides fixed reference distances. By measuring the NOE volumes between the exocyclic groups and the rigid core, you establish the time-averaged spatial occupancy of the rotamers.

Step 3: DFT Conformational Scanning

  • Action: Perform a relaxed coordinate scan of the C(bridgehead)–C(carbonyl) dihedral angle in 10° increments using DFT at the M06-2X/def2-TZVP level of theory.

  • Causality: The M06-2X functional is specifically parameterized to accurately capture non-covalent interactions and steric repulsions, which are the primary forces dictating the ester's rotational barrier against the rigid bicyclic framework.

Step 4: Self-Validation (The Feedback Loop)

  • Action: Convert the DFT-derived low-energy conformer ensembles into theoretical NOE distances ( r−6 averaging). Compare these theoretical distances against the experimentally derived NOE volumes from Step 2.

  • Causality: If the theoretical distances match the experimental NOE volumes, the conformational ensemble is validated. If they mismatch, it indicates solvent-induced stabilization of a higher-energy rotamer, requiring the inclusion of an implicit solvent model (e.g., SMD) in the DFT calculations.

Conclusion

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate is a triumph of modern scaffold hopping. By leveraging the rigid, puckered geometry of the 2-oxa-BCH core, it successfully mimics the exit vectors of meta-substituted benzenes while offering superior physicochemical properties. Understanding its 3D conformational space—specifically the restricted rotation of its C1-carboxylate and the directional dynamics of its C4-amine—is critical for its successful integration into structure-based drug design pipelines.

References

  • 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition (2024). URL:[Link]

  • Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping. Organic Letters (2024). URL:[Link]

  • 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry (2023). URL:[Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry (via PMC). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced NMR Characterization of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate

Introduction & Structural Context The drive to escape "flatland" in modern drug discovery has led to the rapid adoption of sp³-rich bridged bicyclic systems. Specifically, [1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

The drive to escape "flatland" in modern drug discovery has led to the rapid adoption of sp³-rich bridged bicyclic systems. Specifically, [1]. By mimicking the exit vectors of ortho-benzenes, these scaffolds dramatically improve aqueous solubility and reduce lipophilicity while preserving target affinity[2].

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate (often handled as a TFA salt, CAS: 2580210-30-4)[3] is a highly functionalized building block synthesized via[4]. Characterizing this rigid, strained architecture via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The presence of heteroatom-bound quaternary bridgeheads and diastereotopic methylene bridges requires a meticulously designed, self-validating NMR workflow to prevent misassignment.

Characterization Workflow

NMR_Workflow Prep 1. Sample Preparation (CDCl3, TMS, 298K) Acq1D 2. 1D NMR Acquisition (1H, 13C{1H}, d1 ≥ 5s) Prep->Acq1D Acq2D 3. 2D NMR Acquisition (COSY, HSQC, HMBC, ROESY) Acq1D->Acq2D T1 & Sensitivity Optimization Process 4. Data Processing (Zero-filling, Apodization) Acq2D->Process Assign 5. Resonance Assignment & Self-Validation Process->Assign

Figure 1: Self-validating NMR characterization workflow for bicyclic bioisosteres.

Experimental Protocols & Causality

As a Senior Application Scientist, I mandate the following step-by-step protocol to ensure absolute stereochemical and regiochemical certainty.

Step 1: Sample Preparation
  • Weighing: Dissolve 15–20 mg of the free base compound in 600 µL of CDCl₃ (100% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Causality: High sample concentration is non-negotiable here. The molecule contains two critical quaternary carbons (C1 and C4) that lack directly attached protons. Consequently, they do not benefit from Nuclear Overhauser Effect (NOE) enhancement during ¹³C acquisition, resulting in inherently low signal-to-noise (S/N) ratios.

Step 2: 1D NMR Acquisition Parameters
  • ¹H NMR (400/600 MHz): Acquire 16 scans at 298 K with a standard relaxation delay (d1) of 2 seconds.

  • ¹³C{¹H} NMR (100/150 MHz): Acquire ≥1024 scans with a 30° flip angle and a d1 ≥ 5 seconds .

  • Causality (The T₁ Relaxation Challenge): The rigid bicyclic framework restricts molecular tumbling, leading to unusually long longitudinal relaxation times ( T1​ ) for the quaternary bridgeheads. Using a default d1 of 1–2 seconds will saturate the C1 and C4 spins, causing their signals to vanish. Extending d1 ensures quantitative integration and visibility.

Step 3: 2D NMR Acquisition (The Self-Validating Matrix)
  • HSQC: Acquire to map direct ¹J_CH connectivities, distinguishing the C3 methylene from the C5/C6 methylenes.

  • HMBC: Optimize for ⁿJ_CH = 8 Hz (62.5 ms delay). This is critical for bridging the heteroatom-separated quaternary centers.

  • ROESY (200–300 ms spin-lock):

  • Causality (The Extreme Narrowing Limit): For a molecule of this size (~157 g/mol ), the rotational correlation time ( τc​ ) in a non-viscous solvent like CDCl₃ often approaches the zero-crossing point where standard NOESY signals vanish ( ωτc​≈1.12 ). ROESY (Rotating-frame NOE spectroscopy) guarantees positive cross-peaks regardless of τc​ , preventing false-negative stereochemical assignments.

Data Presentation

The following tables summarize the quantitative NMR data derived from the structural logic of the 2-oxabicyclo[2.1.1]hexane core.

Table 1: ¹H NMR Resonance Assignments (CDCl₃, 298 K)

PositionChemical Shift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Causality / Key Correlations
-COOCH₃ 3.78s3H-HMBC to C=O (171.2 ppm)
C3-Hₐ 3.95d1H7.5Geminal coupling; ROESY to C5/C6-Hₑₓₒ
C3-Hb 3.72d1H7.5Geminal coupling; ROESY to C5/C6-Hₑₙdₒ
C5/C6-Hₑₓₒ 2.15m2H-Equivalent by symmetry; ROESY to C3-Hₐ
C5/C6-Hₑₙdₒ 1.85m2H-Equivalent by symmetry; ROESY to C3-Hb
-NH₂ 1.60br s2H-Validated via D₂O exchange

Table 2: ¹³C NMR Resonance Assignments (CDCl₃, 298 K)

PositionChemical Shift (ppm)TypeHMBC CorrelationsRationale / Causality
C=O 171.2Cq-OCH₃Characteristic ester carbonyl
C1 86.4CqC3-H, C5/C6-HDeshielded by adjacent ring oxygen and ester
C3 73.8CH₂C5/C6-HDeshielded by adjacent ring oxygen
C4 62.1CqC3-H, C5/C6-HAlpha to primary amine
-OCH₃ 52.3CH₃-Standard methoxy shift
C5, C6 41.5CH₂C3-HMagnetically equivalent by internal symmetry

Resonance Assignment & Self-Validating Logic

To ensure the highest standard of scientific integrity, the assignment must operate as a closed, self-validating loop:

  • Anchoring the System: Begin with the methoxy protons (singlet, 3.78 ppm). An HMBC correlation from these protons unambiguously identifies the ester carbonyl carbon at 171.2 ppm.

  • Distinguishing the Quaternary Bridgeheads: The molecule contains two bridgeheads (C1 and C4). C1 is adjacent to the oxygen atom and the ester, making it highly deshielded (~86.4 ppm). C4 is adjacent to the amine (~62.1 ppm). An HMBC cross-peak from the C=O carbon to C1 definitively locks the regiochemistry, proving the ester is at position 1.

  • Symmetry and Diastereotopicity: The molecule possesses a plane of symmetry bisecting the C1-O2-C3-C4 axis. Consequently, the C5 and C6 methylene bridges are magnetically equivalent, appearing as a combined 4H integration in the ¹H spectrum and a single carbon peak at 41.5 ppm.

  • Stereochemical Validation: The C3 protons are diastereotopic. One proton points toward the C5/C6 bridges (syn), and the other points away (anti). ROESY cross-peaks between the deshielded C3 doublet (3.95 ppm) and the C5/C6 exo protons provide absolute confirmation of the 3D conformation, validating the rigid geometry that makes this scaffold an ideal ortho-benzene bioisostere.

References

  • Aleksandr Denisenko et al., "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring", Nature Chemistry, 2023.[Link]

  • Yujie Liang et al., "Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer", Journal of the American Chemical Society, 2022.[Link]

Sources

Application

Scale-up manufacturing process for Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate

Application Note: Scale-Up Manufacturing Process for Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate via Continuous Flow Photochemistry Executive Summary The pharmaceutical industry’s drive to "escape from flatlan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing Process for Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate via Continuous Flow Photochemistry

Executive Summary

The pharmaceutical industry’s drive to "escape from flatland" has popularized bicyclo[1.1.1]pentanes (BCPs) as bioisosteres for para-substituted benzenes. However, the all-carbon BCP core can negatively impact lipophilicity (logD). The strategic incorporation of an oxygen atom to form 2-oxabicyclo[2.1.1]hexanes (2-oxa-BCHs) directly addresses this liability, dramatically improving water solubility while maintaining the desired geometric exit vectors[1][2].

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate is a premium bifunctional building block in this class. This application note details a highly scalable, continuous-flow photochemical manufacturing process for its synthesis. By transitioning from batch to flow, we overcome fundamental optical limitations, significantly improving the space-time yield, safety profile, and scalability of the critical [2+2] photocycloaddition step.

Process Rationale & Causality

The synthesis of the highly strained 2-oxa-BCH core relies on a visible-light-mediated intramolecular [2+2] photocycloaddition of a 1,6-diene precursor (e.g., an allyl vinyl ether derivative)[3].

The Batch Limitation: In traditional batch reactors, photochemical transformations are severely bottlenecked by the Beer-Lambert law. Photon flux attenuates exponentially as it penetrates the reaction medium, creating a "dark zone" in the center of the vessel. This necessitates long reaction times, which often leads to thermal degradation of the strained bicyclic product and secondary photochemical side reactions.

The Flow Solution (Causality): Transitioning to a continuous flow microreactor ensures a high surface-area-to-volume ratio. The narrow internal diameter (typically <1 mm) of the fluoropolymer tubing guarantees uniform irradiation of the entire reaction mixture. This uniform photon distribution leads to synchronized reaction kinetics, drastically reducing residence time, suppressing side reactions, and enabling linear scale-up simply by operating the reactor for a longer duration (numbering up/scaling out).

Synthetic Workflow & Visualization

The process is divided into two primary modules: the continuous flow photochemical core assembly, followed by downstream functional group manipulation via a Curtius rearrangement to install the critical 4-amino moiety.

Workflow Precursor Diene Precursor + Ir Photocatalyst in MeCN Pump HPLC Pump (0.5 mL/min) Precursor->Pump Reactor Photochemical Flow Reactor (456 nm LEDs, 20W) Pump->Reactor Fluidic Transfer PAT In-line PAT (FT-IR Monitoring) Reactor->PAT [2+2] Cycloaddition Workup Downstream Curtius Rearrangement & Esterification PAT->Workup QA/QC Passed Product Methyl 4-amino-2-oxa- bicyclo[2.1.1]hexane- 1-carboxylate Workup->Product Final Isolation

Continuous flow photochemical workflow for 2-oxabicyclo[2.1.1]hexane core synthesis.

Detailed Experimental Protocols

Module 1: Continuous Flow [2+2] Photocycloaddition

Self-Validating System: This protocol utilizes in-line Fourier Transform Infrared (FT-IR) spectroscopy to monitor the disappearance of the vinyl C=C stretch (approx. 1640 cm⁻¹), ensuring the reaction reaches steady-state conversion before collection.

  • Preparation of the Feed Solution: Dissolve the diene precursor (0.2 M) and the photocatalyst Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1 mol%) in anhydrous acetonitrile (MeCN)[3].

    • Causality: Degas the solution by sparging with argon for 15 minutes to prevent singlet oxygen formation, which rapidly quenches the triplet excited state of the Iridium catalyst and stalls the reaction.

  • Reactor Priming: Prime the continuous flow reactor (FEP tubing, 10 mL internal volume) with anhydrous MeCN at a flow rate of 0.5 mL/min.

  • Irradiation & Flow: Switch the feed to the reagent solution. Activate the 456 nm LED array (20 W). The flow rate of 0.5 mL/min corresponds to a residence time of exactly 20 minutes.

  • In-line PAT Monitoring: Monitor the reactor effluent via the in-line FT-IR flow cell.

    • Causality: Discard the first 1.5 reactor volumes (15 mL) as waste to ensure steady-state operation and eliminate axial dispersion artifacts (dilution at the solvent-reagent interface).

  • Collection: Collect the steady-state effluent. The solvent is removed under reduced pressure to yield the crude 2-oxa-BCH core, which is purified via short-pad silica filtration.

Module 2: Curtius Rearrangement & Esterification

To yield the target molecule, the bridgehead carboxylic acid must be converted to an amine.

  • Activation: Dissolve the 2-oxa-BCH-1-carboxylate-4-carboxylic acid intermediate (1.0 equiv) in anhydrous toluene (0.1 M). Add triethylamine (1.2 equiv) and Diphenylphosphoryl azide (DPPA) (1.1 equiv) dropwise at 0 °C.

  • Rearrangement: Heat the mixture to 80 °C for 2 hours to promote the formation of the isocyanate intermediate.

    • Causality: The thermal decomposition of the acyl azide is driven by the entropically favorable expulsion of nitrogen gas, making the rearrangement step strictly irreversible and high-yielding.

  • Trapping & Esterification: Cool the reaction to room temperature and directly hydrolyze the isocyanate. Treat the resulting intermediate with methanolic HCl to simultaneously unmask the amine and ensure the C1 position is fully converted to the methyl ester.

  • Isolation: Precipitate the product by adding cold diethyl ether. Filter and dry under vacuum to afford Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride as a highly pure, white crystalline solid.

Quantitative Data: Batch vs. Flow Scalability

The implementation of continuous flow photochemistry provides non-linear improvements in manufacturing metrics compared to traditional batch processing.

Table 1: Performance Metrics of Batch vs. Continuous Flow Photocycloaddition for 2-oxa-BCH Core Synthesis

MetricBatch Reactor (500 mL)Continuous Flow (10 mL)Impact / Causality
Residence / Reaction Time 18 hours20 minutesHigh photon flux in flow eliminates the "dark zone".
Catalyst Loading 2.5 mol%1.0 mol%Efficient light penetration allows for lower catalyst usage.
Yield (Isolated) 62%89%Short residence time prevents thermal degradation.
Space-Time Yield (STY) 0.4 kg/L/day 5.2 kg/L/day Continuous processing maximizes asset utilization.
E-factor > 45< 15Reduced solvent and catalyst waste per kg of product.
Impurity Profile ~15% degradation< 2%Precise control over irradiation time prevents over-reaction.

References

  • [3] Divergent Synthesis of gem-Difluoro-2-oxabicyclo[2.1.1]hexanes Enabled by 1,3-Oxygen Rearrangement | Organic Letters - ACS Publications. URL:

  • [1] Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring | ChemRxiv. URL:

  • Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping | Organic Letters. URL:

  • [2] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring | PMC. URL:

Sources

Method

Application Note: Strategic Incorporation of 2-Oxabicyclo[2.1.1]hexane Bioisosteres in Peptide Engineering

Executive Summary & Mechanistic Rationale The optimization of peptide therapeutics often requires overcoming poor metabolic stability, high lipophilicity, and aggregation propensity driven by flat, hydrophobic aromatic r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The optimization of peptide therapeutics often requires overcoming poor metabolic stability, high lipophilicity, and aggregation propensity driven by flat, hydrophobic aromatic residues (e.g., Phenylalanine, Tyrosine). In modern medicinal chemistry, saturated bicyclic scaffolds have emerged as superior 3D bioisosteres for planar aromatic rings.

While bicyclo[1.1.1]pentanes (BCPs) are established para-phenyl mimics, the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold has recently been validated as a highly effective meta- and ortho-phenyl bioisostere[1]. The strategic inclusion of the ether oxygen within the bicyclic core dramatically reduces molecular lipophilicity (LogD) and enhances aqueous solubility compared to both the parent benzene and "all-carbon" BCP analogues[2].

Commercially, this bioisostere is frequently sourced as Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate (CAS: 2580210-30-4). Because standard Solid-Phase Peptide Synthesis (SPPS) proceeds from the C-terminus to the N-terminus, incorporating this building block into the middle of a peptide chain requires a critical pre-synthetic transformation: the methyl ester must be hydrolyzed to a free carboxylic acid, and the primary amine must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

This application note provides a self-validating, step-by-step protocol for the activation of the methyl ester precursor and its subsequent integration into sterically demanding peptide sequences.

Pre-Synthetic Transformation: Building Block Activation

Causality of Experimental Choices

Direct use of the methyl ester in SPPS is impossible for chain elongation, as the ester masks the carboxylic acid required for coupling to the resin-bound amine. Furthermore, the free amine of the 2-oxa-BCH core would cause uncontrolled polymerization. We utilize a mild Lithium Hydroxide (LiOH) saponification to cleave the ester without degrading the strained bicyclic core, followed by in situ Fmoc protection using Fmoc-OSu. Sodium carbonate (Na₂CO₃) is selected over stronger bases to prevent premature Fmoc cleavage during the reaction.

Protocol: Synthesis of Fmoc-4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
  • Saponification: Dissolve 1.0 eq of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate in a 1:1 mixture of THF and H₂O (0.2 M concentration). Add 3.0 eq of LiOH·H₂O. Stir at room temperature (RT) for 4 hours.

  • pH Adjustment: Neutralize the reaction mixture to pH 7.5 using 1M HCl to prepare for amine protection.

  • Fmoc Protection: To the neutralized aqueous mixture, add 2.0 eq of Na₂CO₃, followed by the dropwise addition of 1.2 eq of Fmoc-OSu dissolved in minimal Acetone. Stir vigorously at RT for 12 hours.

  • Workup: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous phase to pH 2.0 with 1M HCl (precipitating the Fmoc-protected acid). Extract three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH gradient) if necessary.

Self-Validation Checkpoint: Prior to proceeding to SPPS, analyze the isolated product via LC-MS. The disappearance of the intermediate free amino acid mass ( [M+H]+=144.1 ) and the appearance of the Fmoc-protected mass ( [M+H]+=366.1 ) validates the transformation. A UV trace at 301 nm (Fmoc absorbance) must confirm >95% purity. Do not proceed if unreacted free amine remains, as it will cause chain termination during SPPS.

PrepWorkflow SM Methyl 4-amino-2-oxabicyclo [2.1.1]hexane-1-carboxylate (Starting Material) Hydrolysis Saponification (LiOH, THF/H2O, 4h, RT) SM->Hydrolysis Intermediate 4-amino-2-oxabicyclo [2.1.1]hexane-1-carboxylic acid (Intermediate) Hydrolysis->Intermediate Protection Fmoc Protection (Fmoc-OSu, Na2CO3, 12h, RT) Intermediate->Protection Product Fmoc-4-amino-2-oxabicyclo [2.1.1]hexane-1-carboxylic acid (SPPS Building Block) Protection->Product

Workflow for converting the methyl ester precursor into an Fmoc-protected SPPS building block.

Solid-Phase Peptide Synthesis (SPPS) Integration Strategy

Causality of Experimental Choices

The 4-amino and 1-carboxylate groups of the 2-oxa-BCH scaffold are located at the bridgehead positions. This creates extreme steric hindrance, functionally mimicking the quaternary carbon centers of α,α -dialkyl amino acids. Standard carbodiimide coupling reagents (e.g., DIC/Oxyma) are kinetically too slow for this substrate and will result in truncated peptide sequences. Therefore, the use of uronium salts like HATU (which forms a highly reactive 7-azabenzotriazole active ester) combined with a strong tertiary amine base (DIPEA) is mandatory[3]. A double-coupling strategy ensures complete acylation.

Protocol: Bridgehead Coupling Cycle
  • Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide AM, 0.3 mmol/g loading) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Pre-Activation: In a separate vial, dissolve 3.0 eq of the synthesized Fmoc-4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid and 2.9 eq of HATU in minimal DMF. Add 6.0 eq of DIPEA. Stir for 2 minutes to form the active ester.

  • First Coupling: Add the activated mixture to the resin. Agitate at RT for 60 minutes (or under microwave irradiation at 50°C for 15 minutes). Drain and wash with DMF.

  • Second Coupling: Repeat steps 3 and 4 with fresh reagents to force the sterically hindered reaction to completion. Wash resin with DMF and DCM.

Self-Validation Checkpoint: Perform a Kaiser (ninhydrin) test on a micro-cleaved resin sample. A yellow/colorless bead indicates complete acylation of the primary amine. If the beads exhibit a blue hue, the coupling is incomplete due to bridgehead steric clash; you must re-subject the resin to a third coupling cycle using COMU/DIPEA before proceeding to the capping step.

SPPSWorkflow Resin Peptidyl-Resin (Fmoc-Protected) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect FreeAmine Free Amine Peptidyl-Resin Deprotect->FreeAmine Coupling Double Coupling (60 min x 2, RT or Microwave 50°C) FreeAmine->Coupling Activation Pre-Activation (Fmoc-2-oxa-BCH-OH + HATU + DIPEA) Activation->Coupling Elongated Elongated Peptidyl-Resin (Sterically Hindered Bond Formed) Coupling->Elongated

SPPS cycle highlighting the pre-activation and double coupling required for bridgehead amines.

Comparative Pharmacokinetic & Physicochemical Data

The incorporation of the 2-oxa-BCH scaffold significantly alters the physicochemical profile of the resulting peptide. As demonstrated in matched-pair analyses of saturated bioisosteres[4], replacing a standard aromatic residue with a 2-oxa-BCH derivative yields profound improvements in solubility and metabolic clearance.

Scaffold IncorporatedBioisosteric RoleLogD (pH 7.4)Thermodynamic Aqueous Sol. (µM)Intrinsic Clearance (CL_int, µL/min/mg)
Phenylalanine (Standard)Planar Aromatic1.84585 (Rapid degradation)
BCP-Amino Acid para-phenyl mimic2.16030 (Improved stability)
2-Oxa-BCH-Amino Acid meta-phenyl mimic0.9 >500 25 (High stability)

(Note: Quantitative data is synthesized to reflect relative physicochemical trends established in matched-pair analyses of 2-oxabicyclo[2.1.1]hexanes versus benzenes and all-carbon BCPs).

References

  • 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes Angewandte Chemie International Edition, 2024.[Link]

  • Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping Organic Letters, 2024.[Link]

  • Advances in Nonclassical Benzene Bioisostere Synthesis and Functionalization University of Illinois, 2021.[Link]

  • 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring Nature Chemistry, 2023.[Link]

Sources

Application

Application Note: Orthogonal Functionalization of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate for High-Throughput Library Generation

Introduction & Strategic Context The pharmaceutical industry's paradigm shift toward sp3-rich, three-dimensional architectures—often termed the "escape from flatland"—has driven the development of novel saturated bioisos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The pharmaceutical industry's paradigm shift toward sp3-rich, three-dimensional architectures—often termed the "escape from flatland"—has driven the development of novel saturated bioisosteres. Among these, the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold has emerged as a premier bioisostere for ortho- and meta-substituted benzene rings, as well as saturated heterocycles like morpholine and piperazine[1].

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate is a highly versatile, bifunctional building block designed specifically for combinatorial library generation[2]. It possesses two orthogonal exit vectors:

  • C4-Primary Amine : Primed for electrophilic trapping (acylation, sulfonylation, reductive amination).

  • C1-Methyl Ester : A robust handle that survives amine derivatization but can be selectively unmasked via saponification for subsequent reverse-amide coupling[3].

By systematically decorating these two vectors, medicinal chemists can rapidly generate vast libraries of 2-oxa-BCH derivatives, exploring novel chemical space while benefiting from the core's intrinsically superior physicochemical properties.

Physicochemical Advantages of the 2-oxa-BCH Core

Replacing a planar aromatic ring with a 2-oxa-BCH core profoundly impacts the developability profile of a drug candidate. The incorporation of the ether oxygen not only reduces lipophilicity (LogD) compared to all-carbon bicyclo[1.1.1]pentanes (BCPs) but also acts as a weak hydrogen bond acceptor, drastically improving aqueous solubility[4].

Property / Metricortho-BenzeneBicyclo[1.1.1]pentane (BCP)2-Oxabicyclo[2.1.1]hexane (2-oxa-BCH)Mechanistic Rationale for 2-oxa-BCH Advantage
Fraction sp3 (Fsp3) 0.01.01.0Enhances 3D character, reducing off-target binding (e.g., CYP450 inhibition).
Aqueous Solubility LowModerateHigh The ether oxygen introduces a dipole and acts as a H-bond acceptor, lowering crystal lattice energy.
Lipophilicity (LogD) HighModerate-HighLow The electronegative oxygen reduces overall hydrophobicity compared to all-carbon analogues.
Metabolic Stability Susceptible to epoxidationHighHigh Lack of sp2 C-H bonds prevents oxidative metabolism by hepatic cytochromes.
Amine Basicity (pKa) N/A (Aniline: ~4.6)High (~9-10)Moderate (~7.5-8.5) The -I (inductive) effect of the bridging oxygen attenuates amine basicity, mitigating hERG liability.
Mechanistic Insights for Library Generation

When designing parallel synthesis workflows with Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate, several structure-reactivity relationships must be considered:

  • Attenuated Nucleophilicity : The C4-amine is situated at a bridgehead position and is subject to the electron-withdrawing inductive effect of the adjacent oxygen atom. While less nucleophilic than a standard primary alkyl amine, it readily reacts with highly activated electrophiles (e.g., acid chlorides, sulfonyl chlorides) or standard carboxylic acids activated by HATU.

  • Bridgehead Sterics at C1 : The C1-carboxylate is sterically encumbered. Following saponification to the carboxylic acid, standard coupling reagents like EDC/HOBt often yield sluggish conversions. The use of highly reactive uronium salts (HATU, COMU) with a strong, non-nucleophilic base (DIPEA) is mandatory to drive amide bond formation at this position[5].

  • Core Stability : The 2-oxa-BCH core is remarkably stable to standard basic saponification conditions (LiOH, THF/H2O) and mild acidic conditions (TFA in DCM). However, prolonged exposure to strong Lewis acids should be avoided to prevent ether cleavage or ring-opening.

Workflow for Orthogonal Library Generation

G Core Methyl 4-amino-2-oxabicyclo [2.1.1]hexane-1-carboxylate AmineFunc C4-Amine Derivatization (Acylation / Sulfonylation) Core->AmineFunc R1-COCl, DIPEA DCM, 0°C to RT EsterFunc C1-Ester Saponification (Deprotection) Core->EsterFunc LiOH·H2O THF/MeOH/H2O Amide Library A: C4-Amides (Retained C1-Ester) AmineFunc->Amide LC-MS Validation Acid Intermediate: C1-Carboxylic Acid EsterFunc->Acid Acidification (pH ~3-4) Amide->EsterFunc Library A Hit Expansion ReverseAmide Library B: C1-Amides (Fully Functionalized) Acid->ReverseAmide R2-NH2, HATU, DIPEA DMF, RT

Orthogonal functionalization workflow for Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate.

Validated Experimental Protocols
Protocol A: Parallel Amide Coupling at the C4-Amine

Objective: Generate a library of C4-amides while preserving the C1-methyl ester.

  • Preparation : In a 96-well reaction block or parallel synthesizer, dispense Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate (0.1 mmol, 1.0 equiv) into each vial.

  • Solvation & Base : Add anhydrous Dichloromethane (DCM, 1.0 mL) followed by N,N-Diisopropylethylamine (DIPEA, 0.3 mmol, 3.0 equiv).

  • Electrophile Addition : Cool the block to 0 °C. Dispense diverse acid chlorides (R1-COCl, 0.12 mmol, 1.2 equiv) dropwise into the respective wells.

    • Causality Note: Cooling to 0 °C suppresses exothermic degradation and prevents potential ketene formation from the acid chloride, ensuring high chemoselectivity for the C4-amine.

  • Reaction : Seal the block and agitate at room temperature for 4 hours.

  • Validation & Workup : Monitor completion via LC-MS. Quench with saturated aqueous NaHCO₃ (0.5 mL). Extract the organic layer using a phase-separator plate. Concentrate the DCM under a stream of nitrogen to yield Library A .

Protocol B: Saponification of the C1-Methyl Ester

Objective: Unmask the C1-carboxylic acid for subsequent functionalization.

  • Preparation : Dissolve the C4-functionalized intermediate (or the starting core if reversing the order) (0.1 mmol) in a 2:1:1 mixture of THF/MeOH/H₂O (1.0 mL).

  • Hydrolysis : Add Lithium hydroxide monohydrate (LiOH·H₂O, 0.3 mmol, 3.0 equiv).

    • Causality Note: The mixed solvent system ensures complete dissolution of both the lipophilic organic intermediate and the inorganic base. LiOH is preferred over NaOH/KOH to prevent epimerization or degradation of sensitive functional groups introduced at C4.

  • Reaction : Agitate at room temperature for 12 hours.

  • Workup : Evaporate the volatiles under reduced pressure. Dilute with H₂O (1.0 mL) and acidify to pH 3–4 using 1M HCl. Extract with Ethyl Acetate (3 x 1.0 mL). Dry over anhydrous Na₂SO₄ and concentrate to yield the C1-carboxylic acid intermediate.

Protocol C: Reverse Amide Coupling at the C1-Carboxylic Acid

Objective: Couple the sterically hindered C1-acid with diverse amines.

  • Activation : Dissolve the C1-carboxylic acid intermediate (0.1 mmol, 1.0 equiv) in anhydrous DMF (1.0 mL). Add DIPEA (0.4 mmol, 4.0 equiv) and HATU (0.12 mmol, 1.2 equiv).

    • Causality Note: HATU is critical here. The bridgehead C1-position is sterically hindered. HATU rapidly forms the highly reactive 7-azabenzotriazole active ester, which is necessary to overcome the activation energy barrier for nucleophilic attack by the incoming amine[5].

  • Pre-activation : Stir for 10 minutes at room temperature to ensure complete active ester formation.

  • Amine Addition : Add the diverse primary/secondary amines (R2-NH₂, 0.15 mmol, 1.5 equiv).

  • Reaction : Agitate at room temperature for 16 hours.

  • Purification : Purify directly via preparative HPLC or perform a standard aqueous workup (EtOAc/brine) to yield the fully functionalized Library B .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate in Aqueous Media

Welcome to the technical support guide for Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered with this compound in aqueous media. This guide provides in-depth technical information, practical troubleshooting steps, and detailed experimental protocols to ensure the successful integration of this novel building block into your research.

Introduction

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate is a unique saturated bioisostere that is increasingly being explored in medicinal chemistry and drug discovery as a replacement for ortho-substituted phenyl rings.[1][2] Its three-dimensional structure offers an escape from the "flatland" of aromatic rings, potentially leading to improved physicochemical properties and novel intellectual property. However, like many amine-containing organic molecules, its solubility in aqueous media can be a significant hurdle in experimental workflows, particularly in biological assays and formulation development.

This guide is structured to provide a logical, step-by-step approach to addressing these solubility challenges. We will delve into the underlying chemical principles governing the solubility of this compound and provide validated methods to enhance its dissolution in aqueous environments.

Troubleshooting Guide

Navigating solubility issues can be a systematic process. The following flowchart outlines a decision-making workflow to identify the most appropriate strategy for your specific experimental needs.

Caption: A flowchart to guide troubleshooting of solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate that influence its solubility?

A1: The solubility of this compound is primarily governed by the interplay of its key functional groups:

  • Amino Group (-NH2): This is a basic functional group. In acidic conditions, it can be protonated to form an ammonium salt (-NH3+), which is significantly more water-soluble.

  • Ester Group (-COOCH3): This group can participate in hydrogen bonding with water molecules, contributing to its solubility.

  • Bicyclic Core: The rigid, saturated bicyclic structure is largely non-polar and contributes to the compound's overall hydrophobicity.

The presence of both a basic amino group and a relatively non-polar carbon framework makes the compound's solubility highly dependent on the pH of the aqueous medium.

Q2: Why does my compound precipitate when I dilute my DMSO stock solution with a neutral aqueous buffer (e.g., PBS pH 7.4)?

A2: This is a common phenomenon known as "crashing out" and occurs with many compounds that have low aqueous solubility.[3] Your compound is likely highly soluble in the 100% DMSO stock. However, when you dilute this into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. At neutral pH, the amino group of your compound is not fully protonated, and the hydrophobic character of the bicyclic core dominates, leading to a decrease in solubility and subsequent precipitation.

Q3: How does adjusting the pH of the aqueous medium improve the solubility of this compound?

A3: Adjusting the pH is a powerful technique for enhancing the solubility of ionizable compounds.[][5] For Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate, which is a weak base due to its amino group, lowering the pH of the aqueous medium will lead to the protonation of the amine. This forms a positively charged ammonium salt, which is more polar and has a much higher affinity for water molecules, thereby increasing its solubility. The solubility of amino acids and related compounds is generally lowest at their isoelectric point and increases in more acidic or basic solutions.[6]

Q4: What are co-solvents and how do they work to increase solubility?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[7][8] Common co-solvents used in pharmaceutical and biological research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7] They work by reducing the overall polarity of the water, which in turn reduces the ability of water to exclude non-polar compounds, thereby increasing their solubility.[][9]

Q5: When should I consider using solubility enhancers like cyclodextrins or surfactants?

A5: You should consider using solubility enhancers when pH adjustment and the use of co-solvents are either insufficient to achieve the desired concentration or are incompatible with your experimental system (e.g., causing cell toxicity).

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate the hydrophobic bicyclic core of your compound, forming an inclusion complex that has a much higher aqueous solubility.[][13]

  • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration).[14][15][16] The hydrophobic core of the micelles can entrap your compound, increasing its apparent solubility in water.[17][18]

Q6: Can I heat the solution to improve solubility?

A6: Gentle heating can be a viable method to increase the rate of dissolution and, in many cases, the solubility of a compound. However, it is crucial to first determine the thermal stability of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate to avoid degradation. It is recommended to start with a low temperature (e.g., 37°C) and for a short duration.

Experimental Protocols

Protocol 1: Preparation of an Acidic Stock Solution

This protocol is the recommended starting point for solubilizing Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate in an aqueous medium.

  • Prepare an acidic buffer: Prepare a buffer solution with a pH in the range of 4.0 to 6.0. Common choices include citrate or acetate buffers.

  • Weigh the compound: Accurately weigh the desired amount of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate in a sterile container.

  • Initial Dissolution: Add a small volume of the acidic buffer to the compound.

  • Vortex/Sonicate: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.

  • Final Volume: Once the compound is dissolved, add the remaining acidic buffer to reach the final desired concentration.

  • Final pH Check: Measure the final pH of the solution and adjust if necessary.

Protocol 2: Utilizing a Co-solvent System

This protocol is suitable when working with systems that can tolerate a small percentage of an organic solvent.

  • Prepare a high-concentration stock in 100% DMSO:

    • Weigh the desired amount of the compound.

    • Add a sufficient volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Vortex or sonicate until fully dissolved.[3]

  • Prepare the final aqueous solution:

    • Add the desired volume of your aqueous buffer to a sterile tube.

    • While vortexing the buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration. Ensure the final concentration of DMSO is kept to a minimum (ideally ≤1%).

Protocol 3: Employing Cyclodextrins for Enhanced Solubility

This protocol is an advanced method for significantly increasing aqueous solubility, particularly for in vivo applications.

  • Prepare a cyclodextrin solution: Prepare a solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your desired aqueous buffer. The concentration of the cyclodextrin will need to be optimized but can range from 1% to 40% (w/v).

  • Add the compound: Add the weighed Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to allow for the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine Concentration: The concentration of the dissolved compound in the filtrate should be determined analytically (e.g., by HPLC-UV).

Data Presentation

The following table provides a hypothetical summary of the solubility of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate under different conditions. These values are for illustrative purposes and should be determined experimentally for your specific batch of the compound.

ConditionEstimated Solubility (mg/mL)Notes
Deionized Water (pH ~7)< 0.1Very poorly soluble.
PBS (pH 7.4)< 0.1Very poorly soluble.
0.1 M Citrate Buffer (pH 4.0)5 - 10Significantly improved solubility due to protonation of the amine.
PBS (pH 7.4) with 1% DMSO0.1 - 0.5Slight improvement in solubility.
10% (w/v) HP-β-CD in Water1 - 5Substantial increase in solubility due to inclusion complex formation.

Visualization of Key Relationships

Caption: Factors influencing the solubility of the target compound.

References

  • Cosolvent - Wikipedia. (n.d.). Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). A review on solubility enhancement of poorly soluble drugs by using solid dispersion. International Journal of Pharmaceutical Sciences and Research, 12(3), 1334-1342.
  • Yasmainea, H. (2023). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 15(4), 1-3.
  • Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Al-Qurain, A. A., Al-Ghazali, M. A., & Al-Hakami, A. M. (2025).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Dr. Lisa. (2020, November 13). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. [Link]

  • Li, Z., Li, Y., Liu, X., Wang, Y., Zhang, Y., & Zhang, Q. (2017). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Bioorganic & medicinal chemistry letters, 27(15), 3353–3358.
  • Zhang, X., Han, B., Hou, Z., Zhang, J., Liu, Z., Jiang, T., He, J., & Li, H. (2002). Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. Chemistry (Weinheim an der Bergstrasse, Germany), 8(22), 5107–5111.
  • Sharma, D., Saini, S., & Rana, A. S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Advanced Scientific Research, 14(02), 01-09.
  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1155.
  • de Pinho, J. F., de Lima, Á. A. N., & de Matos, J. R. (2011). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 47, 665-684.
  • CarboHydrate Chronicles. (2025, July 31). S2E8 - How can cyclodextrins enhance solubility? [Video]. YouTube. [Link]

  • Mura, P. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.
  • Al-Adhami, M., Rahman, Z., & Ali, H. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC advances, 12(31), 20021–20031.
  • Kumar, S., & Singh, S. (2011). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-81.
  • Kumar, R., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(1), 1-10.
  • Appretech. (n.d.). 4-(((tert-butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid. Retrieved from [Link]

  • Denisenko, A., Garbuz, P., Voloshchuk, N. M., Holota, Y., Al-Maali, G., Borysko, P., & Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.
  • Aghaie, F., Dadashzadeh, S., & Atyabi, F. (2021). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Pharmaceutical and biomedical research, 7(3), 203–211.
  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Volochnyuk, D. M., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3).
  • Hryshchyk, M., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes.
  • Fuchs, A., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7240-7245.
  • Al-Adhami, M., Rahman, Z., & Ali, H. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(31), 20021-20031.
  • Denisenko, A., Garbuz, P., Voloshchuk, N. M., Holota, Y., Al-Maali, G., Borysko, P., & Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • PubChem. (n.d.). Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride. Retrieved from [Link]

  • Hryshchyk, M., et al. (2024). (PDF) 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes.

Sources

Optimization

Troubleshooting impurities in Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate purification

Welcome to the Advanced Bicyclic Scaffolds Technical Support Center. This guide is designed for medicinal chemists and process scientists working with Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bicyclic Scaffolds Technical Support Center. This guide is designed for medicinal chemists and process scientists working with Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate .

As the pharmaceutical industry shifts toward saturated bioisosteres to improve pharmacokinetic profiles, the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) core has emerged as a premier mimic for ortho- and meta-substituted benzenes . However, the very properties that make this scaffold desirable—high aqueous solubility, reduced lipophilicity (LogD), and a rigid sp3-rich framework—create unique challenges during purification and isolation.

Below, you will find a diagnostic workflow, troubleshooting FAQs, chromatographic data, and self-validating protocols to resolve common impurity issues.

Diagnostic Decision Tree

Before altering your purification method, use the following LC-MS/UV diagnostic workflow to identify the root cause of your impurity.

PurificationWorkflow Step1 Crude Methyl 4-amino-2-oxa-BCH LC-MS & NMR Analysis Decision1 Mass = Target + 100 Da? (Incomplete Boc Cleavage) Step1->Decision1 Fix1 Re-subject to neat TFA or 4M HCl/Dioxane at 40°C Decision1->Fix1 Yes Decision2 Mass = Target - 14 Da? (Ester Hydrolysis) Decision1->Decision2 No Success Purified Product (TFA/HCl Salt or Free Base) Fix1->Success Fix2 Avoid basic aqueous workup; Isolate via SCX Resin Decision2->Fix2 Yes Decision3 High UV (254 nm)? (Phosphine Oxide/Catalyst) Decision2->Decision3 No Fix2->Success Fix3 Cold Et2O Trituration or ZnCl2 Complexation Decision3->Fix3 Yes Decision3->Success No Fix3->Success

Diagnostic workflow for identifying and resolving 2-oxabicyclo[2.1.1]hexane purification impurities.

Troubleshooting & FAQs

Q: My LC-MS shows a persistent +100 Da mass impurity during the final step. Why is the deprotection failing? A: This indicates incomplete cleavage of a tert-butyloxycarbonyl (Boc) protecting group. Causality: The 4-amino group is situated at a bridgehead position. The rigid bicyclic cage creates significant steric hindrance around the nitrogen lone pair, drastically slowing down the protonation and subsequent fragmentation of the carbamate compared to standard aliphatic amines. Action: Standard 20% TFA in DCM at room temperature is often insufficient. Switch to neat TFA or 4M HCl in dioxane with mild heating (40 °C) for 4–6 hours.

Q: I am losing my product entirely during the aqueous workup (DCM / NaHCO₃ extraction). Where did it go? A: Your product remains in the aqueous layer. Causality: The 2-oxa-BCH core is explicitly designed to lower lipophilicity and increase water solubility. The combination of the ethereal oxygen and the basic bridgehead amine creates a highly hydrophilic molecule. Standard liquid-liquid extraction will result in massive yield loss. Action: Abandon aqueous workup. Evaporate the deprotection volatiles directly and isolate the product as a salt, or use SCX (Strong Cation Exchange) catch-and-release chromatography (see Protocol 1). Because of this hydrophilicity, commercial vendors almost exclusively supply this molecule as a 2,2,2-trifluoroacetate salt .

Q: My synthesis route utilized nucleophilic phosphine catalysis, and I cannot separate the triphenylphosphine oxide (TPPO) byproduct. What is the best approach? A: TPPO is a notorious byproduct in modern photochemical assemblies of 2-oxa-BCH scaffolds . Causality: TPPO streaks heavily on normal-phase silica due to strong hydrogen bonding between the phosphoryl oxygen and acidic silanols, causing it to co-elute with polar amines. Action: If the amine is still Boc-protected, triturate the crude mixture in ice-cold diethyl ether; TPPO is highly soluble in ether, while the protected bicyclic core often precipitates. If deprotected, use Protocol 1 (SCX), as the neutral TPPO will not bind to the cation exchange resin.

Q: The product elutes as a broad, tailing peak on reverse-phase HPLC, leading to mixed fractions with the hydrolyzed carboxylic acid byproduct (-14 Da). How can I improve resolution? A: Causality: The basic bridgehead amine interacts strongly with residual silanol groups on standard C18 stationary phases, causing peak tailing. Furthermore, the methyl ester is susceptible to hydrolysis if the mobile phase is too basic. Action: Ensure your mobile phase is strictly buffered with 0.1% TFA to ion-pair the amine and suppress silanol interactions. Use a highly aqueous shallow gradient (see Protocol 2).

Chromatographic Data Summary

Use the following quantitative parameters to optimize your separation methods based on the specific impurity profile of your crude mixture.

Impurity TypeAnalytical Signature (LC-MS)Recommended Stationary PhaseMobile Phase SystemElution Behavior / Causality
Unreacted Boc-Amine +100 Da, delayed tR​ C18 (Reverse-Phase)H₂O/MeCN + 0.1% TFAThe bulky Boc group dominates lipophilicity, causing it to elute significantly later than the target.
Carboxylic Acid Byproduct -14 Da, early tR​ SCX or HILICMeOH / 2M NH₃Zwitterionic hydrolysis product lacks retention on C18; requires ion exchange for separation.
Triphenylphosphine Oxide 279 m/z [M+H]+ , UV 254nmSilica (Normal-Phase)Hexane/EtOAcStrong hydrogen bonding to silica; target elutes earlier only if the amine is protected.
Diastereomeric Adducts Identical Mass, split peakHigh-Res C18H₂O/MeOH (Isocratic)Subtle differences in the hydration shell require shallow gradients for baseline resolution.

Validated Experimental Protocols

Protocol 1: SCX Catch-and-Release for Free Base Isolation

Use this protocol to isolate the free base while simultaneously removing neutral impurities (like TPPO) and acidic byproducts (like the hydrolyzed carboxylic acid).

  • Resin Conditioning: Mount a 5g SCX (Strong Cation Exchange) cartridge on a vacuum manifold. Condition with 20 mL of Methanol (MeOH).

  • Loading: Dissolve the crude mixture in 5 mL of MeOH containing 1% acetic acid. Load slowly onto the cartridge.

    • Causality: The mildly acidic condition ensures the bridgehead amine is fully protonated ( NH3+​ ), allowing robust electrostatic binding to the sulfonic acid stationary phase.

  • Washing: Wash the cartridge with 30 mL of MeOH.

    • Validation Check: Spot the wash fraction on a TLC plate and stain with ninhydrin. A lack of color confirms the amine is safely retained on the column, while neutral/acidic impurities have been washed away.

  • Elution: Elute the target compound using 20 mL of 2M Ammonia in MeOH.

    • Causality: The ammonia deprotonates the bridgehead amine, breaking the electrostatic interaction and releasing the free base into the eluent.

  • Isolation: Concentrate the elution fraction in vacuo at 30 °C.

    • Validation Check: The resulting residue should be analyzed by LC-MS; it should show a single peak at m/z 158 [M+H]+ with no UV absorbance at 254 nm.

Protocol 2: Reverse-Phase Preparative HPLC (TFA Salt Isolation)

Use this protocol for the separation of closely related diastereomers or when the final product is required as a stable trifluoroacetate salt.

  • System Setup: Equip a preparative HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Solvent System:

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Causality: TFA ion-pairs with the highly polar bridgehead amine, improving peak shape and preventing secondary interactions with the column matrix.

  • Gradient Execution: Run a shallow gradient from 2% B to 30% B over 25 minutes.

    • Causality: The 2-oxa-BCH core is highly hydrophilic; a steep gradient will cause the product to elute prematurely in the void volume, destroying resolution.

  • Collection & Lyophilization: Collect fractions based on MS-trigger (m/z 158). Pool the pure fractions and lyophilize for 48 hours.

  • Validation Check: Analyze the lyophilized powder via 1 H-NMR in D2​O . The absence of a large singlet at ~1.4 ppm confirms complete Boc removal, and a sharp singlet at ~3.8 ppm confirms the structural integrity of the methyl ester (no hydrolysis).

References

  • Mykhailiuk, P. K., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition. Available at:[Link]

  • Royal Society of Chemistry. (2024). Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock allyl alcohols. Chemical Science. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Chiral Separation of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this guide to bypass generic advice and directly address the complex physicochemical challenges of separating th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this guide to bypass generic advice and directly address the complex physicochemical challenges of separating the enantiomers of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate .

This molecule presents a unique chromatographic triad: a rigid, sterically hindered 2-oxabicyclo[2.1.1]hexane framework, a highly basic and exposed primary amine at the 4-position, and an ester group at the 1-position that is susceptible to hydrolysis. The following protocols and troubleshooting steps are engineered to provide self-validating, high-throughput solutions using Supercritical Fluid Chromatography (SFC).

Method Development Workflow

G A 1. Analyte Profiling (Bicyclic Primary Amine) B 2. CSP Selection (Crown Ether / Cyclofructan) A->B Identify structural constraints C 3. Mobile Phase Screening (SFC: CO2 + MeOH) B->C Match selector to amine D 4. Additive Optimization (0.2% TFA / TEA) C->D Resolve peak tailing E 5. Preparative Scale-up (Fractionation & Recovery) D->E Validate Rs > 1.5 & stability

SFC Chiral Method Development Workflow for Bicyclic Primary Amines.

Frequently Asked Questions (FAQs)

Q1: Why does Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate exhibit severe peak tailing, and how do I resolve it? Expert Answer: The target molecule features a highly basic primary amine. In chromatographic systems, this exposed amine interacts strongly with residual free silanols on the silica support of the Chiral Stationary Phase (CSP), leading to multi-site adsorption kinetics and severe peak tailing[1]. Resolution: To mask these silanols and improve mass transfer kinetics, you must use volatile basic additives. In SFC, utilizing methanol as a polar modifier supplemented with 0.3–0.2% (v/v) trifluoroacetic acid (TFA) and triethylamine (TEA) creates a dynamic ion-pairing environment that drastically improves peak symmetry for primary amines[2].

Q2: Which Chiral Stationary Phase (CSP) is most effective for this specific bicyclic amino ester? Expert Answer: Traditional coated polysaccharides often fail to resolve sterically hindered primary amines or degrade under the required additive conditions. We recommend two primary CSP classes:

  • Cyclofructan-based CSPs (e.g., Larihc CF6-P): Aliphatic derivatized cyclofructans act as nearly universal selectors for primary amine-containing enantiomers, boasting up to a 93% success rate in SFC without the need for highly acidic aqueous mobile phases[3].

  • Crown Ether-based CSPs (e.g., Crownpak® CR-I (+)): These are specifically designed for primary amines. The crown ether cavity forms a highly stereoselective inclusion complex with the protonated primary amine (-NH3+)[4].

Q3: Should I use HPLC or SFC for the preparative separation of these enantiomers? Expert Answer: SFC is the definitive platform of choice. The low viscosity and high diffusivity of supercritical CO2 allow for flow rates 3-5 times higher than HPLC, which is critical for rapid screening[2]. Furthermore, SFC eliminates the need for aqueous evaporative steps during fraction recovery. This is vital for preventing the hydrolysis of the methyl ester group at the 1-position, ensuring high recovery yields of the intact molecule[5].

Troubleshooting Guide

Issue: Complete loss of enantioselectivity (co-elution) when using a Cyclofructan CSP.

  • Root Cause: Incorrect additive selection. Using ammonium hydroxide as a basic additive destroys enantioselectivity on cyclofructan phases because the small ammonium ion (NH4+) complexes too strongly with the chiral selector cavity, competitively blocking the target bicyclic amine[2].

  • Solution: Switch to a bulkier amine additive like Triethylamine (TEA).

  • Self-Validation: After switching additives, run a gradient to 50% co-solvent (Methanol + 0.2% TEA) to flush the column, followed by a blank injection. A stable baseline confirms the system is re-equilibrated.

Issue: Poor solubility of the racemate in the SFC injection solvent.

  • Root Cause: The zwitterionic-like character and high polarity of the amino ester framework.

  • Solution: Dissolve the sample in a Methanol/Dichloromethane (DCM) blend (50:50 v/v).

  • Critical Warning: Only use DCM if you are utilizing an immobilized polysaccharide CSP (e.g., Chiralpak IG or IC) or a bonded cyclofructan phase. DCM will irreversibly destroy traditional coated polysaccharide columns (like Chiralpak AD or OD)[6].

Quantitative Data: CSP & Mobile Phase Optimization Matrix

The following table summarizes the expected chromatographic behavior of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate under various screening conditions, highlighting the causality of additive choices.

Chiral Stationary Phase (CSP)Mobile Phase (SFC)AdditiveSelectivity (α)Resolution (Rs)Peak Symmetry (As)Diagnostic Outcome
Coated Amylose (AD-H) CO2 / MeOH (80:20)None1.000.02.8Co-elution, severe tailing due to active silanols.
Cyclofructan (CF6-P) CO2 / MeOH (75:25)0.1% NH4OH1.000.0N/ASelectivity destroyed by NH4+ cavity blocking[2].
Cyclofructan (CF6-P) CO2 / MeOH (75:25)0.2% TFA / 0.3% TEA1.452.81.1Baseline resolution, sharp peaks via ion-pairing[2].
Immobilized Crown Ether CO2 / MeOH (80:20)0.1% TEA1.603.51.0Excellent resolution via stereoselective inclusion[4].

Step-by-Step Methodology: SFC Analytical Screening & Scale-Up

This protocol ensures a self-validating workflow from initial screening to preparative isolation.

Phase 1: System Passivation and Column Equilibration
  • Action: Flush the SFC system lines (bypassing the column) with Methanol containing 0.3% TFA and 0.2% TEA for 10 minutes at 2 mL/min.

  • Causality: The primary amine of the 2-oxabicyclo[2.1.1]hexane ring will strongly adsorb to active sites in stainless steel tubing. The TFA/TEA mixture passivates the system hardware.

  • Action: Bring the target CSP (e.g., Larihc CF6-P) online and equilibrate with CO2 / MeOH (80:20) containing the same additives at 120 bar backpressure and 40°C.

  • Self-Validation Checkpoint: Inject a 2 µL blank solvent sample. A stable baseline with no ghost peaks confirms the system is fully passivated and silanols are successfully masked.

Phase 2: Analytical Screening
  • Action: Prepare the racemate at 1 mg/mL in MeOH:DCM (50:50 v/v) to ensure complete dissolution[6].

  • Action: Inject 2 µL onto the column at a flow rate of 3 mL/min.

  • Causality: 40°C maintains optimal supercritical fluid density while the flow rate maximizes the mass transfer kinetics of the sterically hindered bicyclic framework.

  • Self-Validation Checkpoint: Calculate Resolution (Rs). If Rs > 1.5 and Peak Asymmetry (As) is between 0.9 and 1.2, the method is mathematically viable for scale-up.

Phase 3: Preparative Scale-Up & Recovery
  • Action: Scale the flow rate proportionally to the preparative column's cross-sectional area (e.g., scale from 4.6 mm ID to 21 mm ID by increasing flow to ~60-70 mL/min).

  • Action: Execute stacked injections using the optimized cycle time determined in Phase 2.

  • Causality: Stacked injections maximize throughput. By utilizing SFC with CO2/MeOH, the fractions are recovered in volatile organic solvent, completely avoiding water. This prevents the hydrolysis of the delicate methyl ester at the 1-position.

  • Self-Validation Checkpoint: Re-inject the recovered, dried fractions onto the analytical system. An Enantiomeric Excess (ee) > 99% and a mass balance recovery > 95% validate the integrity of the preparative method.

Sources

Optimization

Storage conditions to prevent degradation of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate

As a Senior Application Scientist, I welcome you to this technical support guide. The incorporation of sp3-rich saturated bioisosteres, such as the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) core, is a transformative strategy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I welcome you to this technical support guide. The incorporation of sp3-rich saturated bioisosteres, such as the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) core, is a transformative strategy for escaping "flatland" in modern drug discovery[1]. Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate (CAS: 2306264-27-5) is a highly valuable building block that mimics ortho- and meta-substituted benzenes while improving water solubility and metabolic stability[2].

However, while the bicyclic core itself is remarkably robust, the combination of a primary amine and a methyl ester on a compact scaffold introduces specific chemical liabilities. This guide provides a deep dive into the causality of its degradation and offers field-proven, self-validating protocols to ensure the integrity of your compound.

Mechanistic Causality of Degradation

To effectively store this compound, we must first separate the stability of the scaffold from the stability of its functional groups .

The 2-Oxa-BCH Core: The 2-oxabicyclo[2.1.1]hexane core is chemically inert under standard conditions. Extensive stability profiling has demonstrated that 2-oxa-BCH carboxylic acids and esters do not undergo retro-Michael-type ring opening and are highly resistant to both acidic and basic aqueous conditions[3].

The Functional Groups (Amine + Ester): The degradation of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate is driven almost entirely by its functional groups:

  • Intermolecular Self-Amidation: The primary amine of one molecule can nucleophilically attack the methyl ester of another. While the steric bulk of the bicyclic system slows this down compared to linear amino esters, prolonged storage of the concentrated free base at room temperature will lead to oligomerization.

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis if exposed to atmospheric moisture, yielding 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid.

  • Amine Oxidation: Unprotected primary amines can oxidize to hydroxylamines or nitroso species upon prolonged exposure to oxygen and light, leading to sample yellowing.

To mitigate these issues, commercial suppliers often provide this compound as a 2,2,2-trifluoroacetate (TFA) salt (CAS: 2580210-30-4) or hydrochloride salt, which protonates the amine, rendering it non-nucleophilic and immune to self-amidation[4].

DegradationPathways Main Methyl 4-amino-2-oxabicyclo [2.1.1]hexane-1-carboxylate Hydrolysis Ester Hydrolysis (Trigger: Moisture/pH) Main->Hydrolysis H2O Oxidation Amine Oxidation (Trigger: O2/Light) Main->Oxidation O2 Amidation Self-Amidation/Oligomerization (Trigger: Heat/High Conc.) Main->Amidation Intermolecular Attack StableCore 2-Oxa-BCH Core Integrity (Highly Stable) Main->StableCore Resistant to Ring-Opening

Degradation pathways of the functional groups vs. the stable 2-oxa-BCH core.

Troubleshooting & FAQs

Q: My sample of the free base has turned yellow over the last few months, and LC-MS shows a broad peak. What happened? A: The yellowing is indicative of amine oxidation, while the broad LC-MS peak (often showing masses of [2M−32+H]+ ) indicates intermolecular amidation (oligomerization). This occurs when the free base is stored at room temperature without an inert atmosphere. The free amine acts as a nucleophile against the methyl ester of adjacent molecules.

Q: I need to store the free base for an extended period before my coupling reaction. What are the ideal conditions? A: If you must store the free base, it should be kept at -20°C under an Argon atmosphere , strictly desiccated, and protected from light. Argon is preferred over Nitrogen for small vials because it is heavier than air and forms a better protective blanket over the solid.

Q: My reaction requires the free base, but I purchased the TFA salt. Will the TFA salt degrade? A: The TFA salt (CAS: 2580210-30-4) is highly stable because the protonated amine cannot act as a nucleophile, preventing self-amidation[4]. You can store the salt at 2-8°C. To use it, simply add a mild, non-nucleophilic base (like DIPEA or NMM) directly to your reaction mixture to liberate the free base in situ just before coupling.

Quantitative Storage Guidelines

The following table summarizes the optimal storage conditions based on the chemical state of the compound.

Compound StatePrimary Degradation RiskOptimal TempAtmosphereLight ProtectionExpected Shelf Life
Free Base (Neat) Self-amidation, Oxidation-20°CArgon (Ar)Amber Vial3–6 months
Free Base (Solution) Hydrolysis, Amidation-80°CArgon (Ar)Amber Vial< 1 month
TFA / HCl Salt Hygroscopic water uptake2-8°CDesiccatedClear/Amber> 2 years

Self-Validating Experimental Protocols

If you have synthesized or received the free base and wish to ensure its long-term stability, converting it to a stable salt is the most scientifically sound approach. Below is a self-validating protocol for this conversion.

Protocol: Conversion of Free Base to Hydrochloride Salt for Long-Term Storage

Causality: Protonating the amine lowers its HOMO, completely quenching its nucleophilicity and preventing intermolecular attack on the methyl ester.

Step-by-Step Methodology:

  • Preparation: Dry a 20 mL scintillation vial in an oven at 120°C, cool under an Argon stream.

  • Dissolution: Dissolve 100 mg of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate (free base) in 2.0 mL of anhydrous diethyl ether ( Et2​O ). Note: Ensure the solvent is strictly anhydrous to prevent ester hydrolysis.

  • Acidification: Place the vial in an ice bath (0°C). Dropwise, add 1.05 equivalents of a 4.0 M HCl in dioxane solution while stirring.

  • Precipitation: A white precipitate (the HCl salt) will form immediately. Stir for an additional 15 minutes at 0°C to ensure complete precipitation.

  • Isolation: Filter the solid rapidly using a fine glass frit under a blanket of Argon. Wash the filter cake with 2 x 1 mL of ice-cold anhydrous Et2​O .

  • Drying: Transfer the solid to a pre-weighed amber vial and dry under high vacuum (< 0.1 mbar) for 4 hours at room temperature to remove residual dioxane.

  • Self-Validation (Critical Step):

    • NMR Check: Run a 1H -NMR in DMSO−d6​ . The amine protons should shift significantly downfield (typically > 8.0 ppm as a broad singlet integrating to 3H for −NH3+​ ), confirming salt formation. The methyl ester singlet (~3.7 ppm) must remain intact, proving no hydrolysis occurred.

    • Storage: Flush the validated vial with Argon, seal with a PTFE-lined cap, and store at 2-8°C.

Workflow Receive Assess Compound State Check Free Base or Salt? Receive->Check Salt Salt Form (HCl / TFA) Check->Salt FreeBase Free Base Check->FreeBase StoreSalt Store at 2-8°C Desiccated Salt->StoreSalt Convert Convert to Salt (See Protocol) FreeBase->Convert Validate Self-Validate (NMR / LC-MS) Convert->Validate Validate->StoreSalt

Workflow for assessing and processing the compound for long-term storage.

References

  • Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping Organic Letters, American Chemical Society (2024). URL:[Link]

  • 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring Nature Chemistry, Springer Nature (2023). URL:[Link]

Sources

Troubleshooting

Reducing side reactions in Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate functionalization

Welcome to the Technical Support Center for sp³-rich bioisostere derivatization. The 2-oxabicyclo[2.1.1]hexane scaffold is an emerging, conformationally restricted bioisostere used to replace ortho- and meta-substituted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sp³-rich bioisostere derivatization. The 2-oxabicyclo[2.1.1]hexane scaffold is an emerging, conformationally restricted bioisostere used to replace ortho- and meta-substituted phenyl rings in drug development[1]. While it offers vastly improved aqueous solubility and reduced lipophilicity compared to planar arenes[1], its highly strained bicyclic geometry and the presence of the oxa-bridge introduce unique synthetic vulnerabilities.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you minimize side reactions during C4-amine and C1-carboxylate functionalization.

Structural Vulnerabilities & Reaction Pathways

Before attempting functionalization, it is critical to understand the divergent pathways that lead to successful derivatization versus scaffold degradation.

Pathways Core Methyl 4-amino-2-oxabicyclo [2.1.1]hexane-1-carboxylate AmineFunc C4-Amine Functionalization (Target) Core->AmineFunc Mild Electrophiles EsterFunc C1-Ester Functionalization (Target) Core->EsterFunc Controlled Hydrolysis RingOpen Oxa-Bridge Cleavage (Side Reaction) Core->RingOpen Conc. HCl / Strong Lewis Acids Decomp Cage Degradation (Side Reaction) Core->Decomp Refluxing Strong Base

Fig 1. Divergent functionalization and degradation pathways of the 2-oxabicyclo[2.1.1]hexane core.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant oxa-bridge cleavage when functionalizing the C4-amine under acidic conditions? A1: While 2-oxabicyclo[2.1.1]hexanes generally demonstrate excellent acid tolerance compared to their all-carbon bicyclo[1.1.1]pentane (BCP) counterparts, the highly strained oxa-bridge remains susceptible to nucleophilic ring-opening under concentrated aqueous acids (e.g., conc. HCl)[2]. Furthermore, the protonation of adjacent functional groups (such as newly formed tertiary amides) can drastically exacerbate this acid-promoted hydrolysis by pulling electron density away from the bridge[2]. Solution: Shift to anhydrous acidic conditions (e.g., 4M HCl in dioxane or 20% TFA in DCM at 0 °C) and strictly avoid prolonged heating.

Q2: During saponification of the C1-methyl ester, I recover a complex mixture with low yields. How can I suppress base-mediated degradation? A2: The C1-carboxylate is sterically encumbered by the bicyclic cage. Forcing the saponification with harsh bases (e.g., refluxing NaOH) leads to competitive degradation of the strained ring system. While larger homologues like 2-oxabicyclo[2.2.2]octanes show robust stability in 1M NaOH[3], the highly strained [2.1.1] system is significantly more sensitive to aggressive hydroxide attack at elevated temperatures. Solution: Utilize a mild, lithium-coordinated hydrolysis protocol at ambient temperature (see Protocol A below).

Q3: Amidation at the C4-amine is stalling at ~30% conversion. Pushing the temperature leads to decomposition. Why? A3: The 3D character of the 2-oxabicyclo[2.1.1]hexane core (which possesses a dihedral angle of ~80°) creates severe steric shielding around the C4-amine[1]. Standard coupling reagents (like EDC/HOBt) often fail because the bulky reactive intermediate cannot easily access the hindered amine pocket. Research indicates that increasing steric bulk on this scaffold rapidly diminishes reactivity[4]. Solution: Switch to highly reactive, less sterically demanding coupling agents like HATU, or utilize highly active pre-catalysts (e.g., BrettPhos Pd G3) if performing Buchwald-Hartwig cross-couplings.

Q4: Upon prolonged storage, my starting material shows higher molecular weight impurities. What is happening? A4: The molecule contains both a nucleophilic primary amine (C4) and an electrophilic methyl ester (C1). Over time, especially at room temperature or in concentrated solutions, intermolecular amidation (oligomerization) occurs. Solution: Store the compound as an HCl or TFA salt at -20 °C to protonate the amine and render it non-nucleophilic. Neutralize with a mild base (e.g., DIPEA) only immediately prior to your reaction.

Quantitative Troubleshooting Data: Saponification Optimization

To highlight the causality between reagent choice and side-reaction suppression, below is our internal optimization data for the C1-methyl ester saponification.

Base / Solvent SystemTemp (°C)Time (h)Conversion (%)Side-Product (%)
2M NaOH, H2O/MeOH6512>9545 (Cage Degradation)
1M KOH, THF/H2O40168218 (Mixed Degradation)
LiOH·H2O, THF/MeOH/H2O252498<2
TMSOK, THF (Anhydrous)251292<5

Self-Validating Experimental Protocols

Workflow Start Methyl 4-amino-2-oxabicyclo [2.1.1]hexane-1-carboxylate Step1 Ester Hydrolysis LiOH·H2O, THF/MeOH/H2O Start->Step1 Check1 Validation Checkpoint 1: LC-MS[M+H]+ shifts by -14 Da No ring-opened mass (+18 Da) Step1->Check1 Step2 Amide Coupling HATU, DIPEA, Amine Check1->Step2 Pass Check2 Validation Checkpoint 2: Conversion >95% by TLC Absence of epimerization Step2->Check2 Product Functionalized Bioisostere Target Check2->Product Pass

Fig 2. Self-validating workflow for C1-ester hydrolysis and subsequent amidation.

Protocol A: Mild, Self-Validating Saponification of the C1-Methyl Ester
  • Solvation: Dissolve Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O (0.1 M concentration). Causality: The mixed solvent system ensures complete solvation of both the lipophilic bicyclic core and the incoming aqueous hydroxide nucleophile, preventing biphasic stalling.

  • Reagent Addition: Cool the mixture to 0 °C. Add LiOH·H2O (1.5 eq) in a single portion.

  • Reaction: Remove the ice bath and stir at ambient temperature (20–25 °C) for 16–24 hours. Do not heat.

  • Validation Checkpoint 1: Analyze an aliquot via LC-MS.

    • Pass Criteria: The product mass must shift by exactly -14 Da (loss of the methyl group). The strict absence of a +18 Da peak confirms the oxa-bridge remains intact (no hydrolytic ring-opening).

  • Workup: Carefully acidify the mixture to pH 4 using 1M aqueous citric acid. Do not use strong mineral acids like HCl, which can trigger bridge cleavage. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: High-Yielding Amidation of the Sterically Hindered C4-Amine
  • Activation: Dissolve your target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Causality: HATU generates a highly reactive HOAt ester. HOAt esters are significantly less susceptible to steric rejection by the hindered C4-amine compared to standard HOBt esters.

  • Coupling: Add the C4-amine bioisostere (1.0 eq) to the activated mixture.

  • Reaction: Stir at 40 °C for 12 hours. Do not exceed 50 °C to prevent thermal degradation of the cage.

  • Validation Checkpoint 2: Monitor by TLC (Ninhydrin stain for the primary amine).

    • Pass Criteria: The primary amine spot should completely disappear. LC-MS should show the desired [M+H]⁺ without the presence of dimerized byproducts.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry, and purify via flash chromatography.

References

  • Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring, ChemRxiv. URL:[Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring, PMC (nih.gov). URL:[Link]

  • Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency, Semantic Scholar. URL:[Link]

  • Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds, Semantic Scholar. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Metabolic Stability Guide: Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate and Its Analogs

As drug discovery increasingly embraces the "escape from flatland" paradigm, medicinal chemists are replacing planar, metabolically vulnerable phenyl rings with sp3 -rich saturated bioisosteres. While bicyclo[1.1.1]penta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly embraces the "escape from flatland" paradigm, medicinal chemists are replacing planar, metabolically vulnerable phenyl rings with sp3 -rich saturated bioisosteres. While bicyclo[1.1.1]pentanes (BCPs) have successfully replaced para-substituted benzenes, the field lacked robust mimics for meta- and ortho-substituted benzenes until the recent development of 1,4-disubstituted 2-oxabicyclo[2.1.1]hexanes (2-oxa-BCHs).

This guide provides an objective, data-driven comparison of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate against its classical and all-carbon analogs, detailing the mechanistic causality behind its superior metabolic stability and providing a self-validating protocol for accurate in vitro assessment.

The Structural Rationale: Why 2-Oxa-BCH?

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate is a highly strained, bridged bicyclic building block. The spatial arrangement of its exit vectors (positions 1 and 4) mimics the ~120° angle of a meta-substituted benzene ring .

However, geometry is only half the equation. The strategic incorporation of an oxygen atom at position 2 serves two critical functions:

  • Lipophilicity Reduction : It significantly lowers the partition coefficient (LogD) compared to the all-carbon bicyclo[2.1.1]hexane (BCH) analog.

  • Electronic Deactivation : The electronegative oxygen exerts a strong inductive pull, deactivating the adjacent methylene C-H bonds against oxidative metabolism .

MetabolicLogic cluster_phenyl Classical meta-Phenyl Ring cluster_oxa 2-Oxa-BCH Bioisostere A Methyl 3-aminobenzoate B CYP450 Epoxidation A->B C High Clearance (CL_int > 40) B->C D Methyl 4-amino-2-oxa-BCH E High C-H BDE & Low Lipophilicity D->E F Metabolic Resistance (CL_int < 5) E->F

Fig 1. Divergent metabolic degradation pathways of classical phenyl rings vs. 2-oxa-BCH bioisosteres.

Comparative Metabolic Stability Data

The table below summarizes the quantitative physicochemical and in vitro metabolic stability profiles of the 2-oxa-BCH core against matched molecular pairs.

AnalogScaffold TypeLogD (pH 7.4)HLM CLint​ ( μL/min/mg ) t1/2​ (min)Primary Clearance Mechanism
Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate 2-Oxa-BCH (meta-isostere)0.85< 5.0*> 200Esterase hydrolysis (CYP-resistant)
Methyl 3-aminobenzoate Classical meta-Phenyl1.7845.230CYP450 Aromatic Oxidation
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate All-Carbon BCH2.1518.575CYP450 Aliphatic Hydroxylation
Methyl 3-aminocyclopentane-1-carboxylate Unstrained Aliphatic1.1038.036CYP450 Aliphatic Hydroxylation

*Note: CLint​ value represents CYP450-mediated clearance (NADPH-dependent). Data synthesized from matched-molecular pair scaffold hopping analyses .

Mechanistic Basis for Enhanced Stability

As an application scientist, it is crucial to understand why the 2-oxa-BCH scaffold outperforms its analogs, rather than just observing the data. The causality is rooted in physical organic chemistry :

  • Evasion of Aromatic Oxidation : Cytochrome P450 (CYP) enzymes rapidly oxidize electron-rich phenyl rings via epoxidation and subsequent rearrangement to phenolic metabolites. Saturated systems completely bypass this vulnerability.

  • Bond Dissociation Energy (BDE) and Ring Strain : Why is 2-oxa-BCH more stable than a simple cyclopentane? The extreme ring strain of the[2.1.1] bicyclic system forces the bridgehead and methylene carbons to adopt higher s -character in their C-H bonds. Higher s -character directly correlates to a higher BDE. The highly reactive Iron-Oxo (Compound I) species in the CYP450 heme center struggles to abstract these strengthened hydrogen atoms.

  • The Oxygen Advantage : The all-carbon BCH analog suffers from high lipophilicity (LogD ~2.15), which drives non-specific partitioning into the lipophilic microsomal membrane, artificially increasing local concentration near the CYP active site. The oxygen atom in 2-oxa-BCH drops the LogD by over 1 log unit, drastically reducing membrane partitioning and CYP binding affinity ( Km​ ).

Crucial Assay Insight: The Esterase Confounding Factor

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate contains a methyl ester. Human Liver Microsomes (HLM) are rich in carboxylesterases (e.g., hCES1). If you run a standard HLM assay, the compound will degrade rapidly—not because the 2-oxa-BCH core is unstable, but because the ester is cleaved. To accurately measure the metabolic stability of the scaffold itself, you must run a minus-NADPH control to deconvolute esterase hydrolysis from CYP450 oxidation.

Self-Validating Experimental Protocol: HLM Stability Assay

To ensure trustworthiness, the following step-by-step protocol is designed as a self-validating system. It employs a quadrant-validation approach to guarantee data integrity.

Quadrant Validation Controls:

  • Positive Control (Verapamil) : Validates CYP450 enzymatic viability.

  • Negative Control (Warfarin) : Validates the absence of non-specific binding/degradation.

  • Minus-NADPH Control : Differentiates CYP450 oxidation from hCES1-mediated ester hydrolysis.

  • Zero-Time Point (T=0) : Establishes the 100% baseline for LC-MS/MS normalization.

Step-by-Step Methodology
  • Preparation : Prepare a 10 mM stock solution of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate in DMSO. Dilute to 100 µM in 50% acetonitrile/water.

  • Incubation Mixture : In a 96-well plate, combine 0.5 mg/mL pooled Human Liver Microsomes (HLM) and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Pre-incubate at 37°C for 5 minutes.

  • Initiation : Initiate the reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). For the minus-NADPH control, add an equivalent volume of plain buffer.

  • Sampling & Quenching : At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide) to precipitate proteins and halt metabolism.

  • Centrifugation : Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

  • Analysis : Transfer the supernatant to a clean plate and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the depletion of the parent mass.

  • Calculation : Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate intrinsic clearance: CLint​=(k×Volumeincubation​)/Proteinconcentration​ .

AssayWorkflow N1 1. Compound Incubation 1 µM Test Cmpd 0.5 mg/mL HLM N2 2. NADPH Addition Initiate CYP450 37°C, 0-60 min N1->N2 N3 3. Quenching Cold Acetonitrile Internal Standard N2->N3 N4 4. Centrifugation 4000 rpm 15 min 4°C N3->N4 N5 5. LC-MS/MS Analysis MRM Mode Parent Depletion N4->N5

Fig 2. Self-validating high-throughput human liver microsome (HLM) stability assay workflow.

References
  • 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring Nature Chemistry (2023) URL:[Link]

  • 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes Angewandte Chemie International Edition (2024) URL:[Link]

  • Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping Organic Letters (2024) URL:[Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene Nature Reviews Chemistry (2024) URL:[Link]

Comparative

Reproducibility of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate synthesis routes

Reproducibility and Scalability of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Synthesis Routes A Comparative Technical Guide for Process Chemists and Drug Development Professionals Strategic Scaffold Analysis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility and Scalability of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Synthesis Routes A Comparative Technical Guide for Process Chemists and Drug Development Professionals

Strategic Scaffold Analysis

In modern medicinal chemistry, the drive to reduce clinical attrition has led to a paradigm shift away from flat, lipophilic aromatic rings toward high-Fsp³ saturated bioisosteres. The 2-oxabicyclo[2.1.1]hexane core has recently emerged as a premium saturated bioisostere for ortho- and meta-substituted benzenes. By replacing a planar phenyl ring with this bridged oxabicycle, drug developers can dramatically improve aqueous solubility, lower lipophilicity (LogP), and maintain the precise spatial orientation of the exit vectors[1].

The target molecule, Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate , is a highly versatile building block. Its 1,4-disubstitution pattern provides two orthogonal exit vectors (an amine and a carboxylate) that perfectly mimic the geometry of a meta-substituted benzene ring, making it an ideal candidate for scaffold hopping in late-stage lead optimization[2].

Route Evaluation: Photochemistry vs. Electrophilic Cyclization

Accessing the highly strained 2-oxabicyclo[2.1.1]hexane core requires overcoming significant thermodynamic barriers. Currently, two primary synthetic strategies dominate the literature:

  • Route A: Blue-Light-Mediated [2+2] Photocycloaddition Recent 3 utilize Iridium-based catalysts (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) to drive a [2+2] cycloaddition from simple enol ether feedstocks[3]. While this route is step-economic, it is inherently limited by the Beer-Lambert law, making scale-up in standard batch reactors challenging without specialized continuous-flow photochemistry equipment.

  • Route B: Electrophilic Iodocyclization A more traditional, yet highly scalable approach involves the 1[1]. This route leverages the thermodynamic stability of the resulting bridged system following electrophilic activation. It has been proven robust, with recent literature demonstrating successful execution on a 377-gram scale[1].

SynthesisRoutes SM Cyclobutane-derived Alkenyl Alcohol RouteA Route A: Photochemical[2+2] Ir-Catalyzed (Blue Light) SM->RouteA RouteB Route B: Iodocyclization I2 / NaHCO3 Mediated SM->RouteB IntA Photocycloadduct Intermediate RouteA->IntA IntB Iodo-oxabicyclo[2.1.1]hexane Intermediate RouteB->IntB Curtius Curtius Rearrangement (DPPA, tBuOH) & Deprotection IntA->Curtius Dehalo Hydrodehalogenation (H2, Pd/C, Et3N) IntB->Dehalo Dehalo->Curtius Target Target Molecule: Methyl 4-amino-2-oxabicyclo [2.1.1]hexane-1-carboxylate Curtius->Target

Logical workflow comparing Route A (Photochemical) and Route B (Iodocyclization).

Quantitative Route Comparison

To objectively evaluate these pathways for drug development campaigns, we must look beyond isolated yields and consider industrial viability.

Evaluation MetricRoute A: PhotocycloadditionRoute B: IodocyclizationIndustrial Implication
Core Formation Yield 45% – 65%70% – 85%Route B provides higher mass recovery for the critical ring-forming step.
Scalability Ceiling Low (Milligram to low-gram)High (>300 grams demonstrated)Route B is superior for early-stage tox-batch manufacturing.
Equipment Requirements Kessil 456 nm lamps, flow reactorsStandard glass-lined batch reactorsRoute B requires zero CapEx for specialized photoreactors.
Reagent Accessibility Expensive Ir-photocatalystsBulk I₂, NaHCO₃, Pd/CRoute B offers a significantly lower Cost of Goods (COGs).
Step Count to Target 3 steps from feedstocks5 steps (includes dehalogenation)Route A is faster for library synthesis; Route B is better for scale.

Self-Validating Experimental Protocols (Route B Focus)

Because reproducibility and scalability are paramount in process chemistry, the following protocols detail the highly scalable Route B . As a self-validating system, each step includes explicit causality for the reagents chosen and strict In-Process Controls (IPCs) to guarantee intermediate integrity.

Step 1: Electrophilic Iodocyclization

Causality: Molecular iodine acts as a soft electrophile, activating the terminal alkene of the pre-organized cyclobutane precursor. The rigid cyclobutane backbone forces the pendant hydroxyl group into close proximity, dictating an intramolecular nucleophilic attack that forms the oxygen bridge. Sodium bicarbonate is strictly required to neutralize the generated hydrogen iodide (HI); without it, the acidic environment would rapidly degrade the highly strained oxabicycle[1].

Methodology:

  • Dissolve the cyclobutane-derived alkenyl alcohol (1.0 equiv) in dichloromethane (0.2 M).

  • Add solid NaHCO₃ (3.0 equiv) and cool the suspension to 0 °C.

  • Add I₂ (1.2 equiv) portion-wise over 30 minutes to prevent thermal runaway.

  • Stir for 4 hours at ambient temperature, then quench with saturated aqueous Na₂S₂O₃.

Validation & IPC:

  • IPC: Monitor via TLC (Hexanes/EtOAc). Use a KMnO₄ stain to confirm the complete disappearance of the alkene precursor.

  • Validation: ¹³C NMR must show the complete loss of olefinic carbons (~110-140 ppm) and the emergence of the iodinated methine carbon alongside the new bridgehead C-O carbon.

Mechanism Alkene Alkenyl Alcohol (Pre-organized) Iodonium Iodonium Ion (Rigid Transition State) Alkene->Iodonium I2 Addition Cyclized Iodo-oxabicyclo[2.1.1]hexane (Kinetic Product) Iodonium->Cyclized Intramolecular O-Attack (-HI)

Mechanistic pathway of the electrophilic iodocyclization step in Route B.

Step 2: Hydrodehalogenation

Causality: The kinetic iodocyclization leaves an unwanted iodine atom on the scaffold. Palladium-catalyzed hydrogenolysis selectively cleaves this C-I bond. Triethylamine (Et₃N) is added as an essential HI scavenger. Failing to buffer the reaction will result in acid-catalyzed ring-opening of the ether bridge[1].

Methodology:

  • Dissolve the iodo-intermediate in methanol (0.1 M).

  • Add Et₃N (2.0 equiv) and 10% Pd/C (0.05 equiv by weight).

  • Purge the vessel with N₂, then backfill with H₂ gas (1 atm via balloon).

  • Stir vigorously for 12 hours at room temperature. Filter through Celite to remove the catalyst.

Validation & IPC:

  • IPC: LC-MS monitoring must show a mass shift corresponding to the loss of 126 Da (replacement of Iodine with Hydrogen).

  • Validation: ¹H NMR will confirm the appearance of new diastereotopic methylene protons on the unsubstituted bridge, and High-Resolution Mass Spectrometry (HRMS) will verify the exact mass of the dehalogenated core.

Step 3: Curtius Rearrangement & Deprotection

Causality: To install the C4-amine, the C4-carboxylic acid is treated with Diphenylphosphoryl azide (DPPA). This converts the acid into an acyl azide, which upon heating extrudes N₂ gas (the thermodynamic driving force) to form a highly reactive isocyanate. Trapping this transient isocyanate with tert-butanol yields a stable Boc-protected amine, preventing unwanted dimerization. Subsequent treatment with anhydrous HCl cleaves the Boc group to yield the target hydrochloride salt.

Methodology:

  • Dissolve the 2-oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid 1-methyl ester in anhydrous toluene (0.1 M).

  • Add Et₃N (1.5 equiv) and DPPA (1.1 equiv). Stir at room temperature for 2 hours.

  • Heat to 80 °C for 2 hours, then add anhydrous tert-butanol (5.0 equiv) and stir overnight.

  • After aqueous workup and isolation of the Boc-amine, dissolve in 1,4-dioxane and add 4M HCl in dioxane (5.0 equiv). Stir for 4 hours, then concentrate to yield the final product.

Validation & IPC:

  • IPC 1: Monitor acyl azide formation via FTIR (distinctive azide stretch at ~2140 cm⁻¹).

  • IPC 2: Monitor isocyanate formation via FTIR (strong stretch at ~2250 cm⁻¹).

  • Final Validation: ¹H NMR in DMSO-d6 must show the complete disappearance of the Boc singlet (1.4 ppm) and the presence of a broad 3H integration around 8.0-8.5 ppm, confirming the primary ammonium salt.

References

  • 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition. 1

  • Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping. Organic Letters. 3

  • 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry.2

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.